4-Bromo-6-(trifluoromethyl)-1H-indazole
Description
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-1-4(8(10,11)12)2-7-5(6)3-13-14-7/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUCLQINUHVRJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646643 | |
| Record name | 4-Bromo-6-(trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-95-9 | |
| Record name | 4-Bromo-6-(trifluoromethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic pathway for 4-Bromo-6-(trifluoromethyl)-1H-indazole, a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors.[1] The synthesis is a multi-step process commencing from a commercially available starting material. This document outlines the core chemical transformations, detailed experimental protocols, and quantitative data presented for clarity and reproducibility.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step sequence involving nitration, reduction, diazotization, and cyclization. A plausible route, adapted from established methodologies for similar halogenated indazoles, begins with 3-Bromo-5-(trifluoromethyl)aniline.
Logical Workflow for the Synthesis of this compound
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following protocols are based on established chemical transformations for the synthesis of substituted indazoles and related heterocyclic compounds.
Step 1: Synthesis of 1-Bromo-2-nitro-5-(trifluoromethyl)benzene
This initial step involves the regioselective nitration of 3-Bromo-5-(trifluoromethyl)aniline. The directing effects of the substituents on the aromatic ring guide the incoming nitro group.
-
Reaction: 3-Bromo-5-(trifluoromethyl)aniline → 1-Bromo-2-nitro-5-(trifluoromethyl)benzene
-
Reagents and Conditions: A mixture of nitric acid and sulfuric acid is a common nitrating agent. The reaction is typically carried out at low temperatures to control exothermicity and improve selectivity.
-
Protocol:
-
To a stirred solution of 3-Bromo-5-(trifluoromethyl)aniline in a suitable solvent (e.g., dichloromethane), slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid at 0-5 °C.
-
Maintain the temperature and stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
The nitro group of 1-Bromo-2-nitro-5-(trifluoromethyl)benzene is reduced to an amine to form the diamine intermediate.
-
Reaction: 1-Bromo-2-nitro-5-(trifluoromethyl)benzene → 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine
-
Reagents and Conditions: Iron powder in the presence of an acidic catalyst like ammonium chloride is a standard method for nitro group reduction.
-
Protocol:
-
To a mixture of 1-Bromo-2-nitro-5-(trifluoromethyl)benzene in a solvent such as ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron catalyst and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine.
-
The crude product may be used directly in the next step or purified by recrystallization or column chromatography.
-
Step 3: Synthesis of this compound
The final step involves the diazotization of one of the amino groups of the diamine, followed by intramolecular cyclization to form the indazole ring.
-
Reaction: 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine → this compound
-
Reagents and Conditions: Sodium nitrite in an acidic medium (e.g., hydrochloric acid) is used for diazotization, which is then followed by cyclization.
-
Protocol:
-
Dissolve 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
Cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected reagents and potential yields for each step of the synthesis. The yield values are estimates based on similar reactions reported in the literature for analogous compounds.
| Step | Starting Material | Product | Key Reagents | Estimated Yield (%) |
| 1 | 3-Bromo-5-(trifluoromethyl)aniline | 1-Bromo-2-nitro-5-(trifluoromethyl)benzene | HNO₃, H₂SO₄ | 80-90 |
| 2 | 1-Bromo-2-nitro-5-(trifluoromethyl)benzene | 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | Fe, NH₄Cl | 85-95 |
| 3 | 3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine | This compound | NaNO₂, HCl | 60-75 |
Note: The yields are estimates and can vary based on reaction scale, purity of reagents, and optimization of reaction conditions.
Safety Precautions
-
Handling of strong acids (nitric acid, sulfuric acid) requires extreme caution. These are highly corrosive.
-
Brominating agents can be toxic and corrosive.
-
All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
An emergency shower and eyewash station should be readily accessible.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and scale.
References
characterization data of 4-Bromo-6-(trifluoromethyl)-1H-indazole
An In-depth Technical Guide to 4-Bromo-6-(trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization, synthesis, and potential biological significance of this compound. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are common in kinase inhibitors and other therapeutic agents.
Core Molecular Properties
This compound is a halogenated heterocyclic compound. The presence of a bromine atom and a trifluoromethyl group on the indazole scaffold provides opportunities for diverse chemical modifications and structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1000342-95-9 | [1] |
| Molecular Formula | C₈H₄BrF₃N₂ | [1] |
| Molecular Weight | 265.03 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Storage | Room temperature, sealed in dry, dark place | [1] |
Spectroscopic Characterization Data
While experimental spectra for this compound are not widely published, the following tables present predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. This information can serve as a guide for the analysis of synthesized samples.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.5 | br s | N-H |
| ~8.2 | s | H-3 |
| ~7.9 | s | H-5 |
| ~7.7 | s | H-7 |
Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may appear as a broad singlet.
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~141 | C-7a |
| ~135 | C-3 |
| ~128 (q, J ≈ 32 Hz) | C-6 |
| ~124 (q, J ≈ 272 Hz) | -CF₃ |
| ~122 | C-5 |
| ~118 | C-7 |
| ~115 | C-3a |
| ~110 | C-4 |
Note: Carbons attached to or near the trifluoromethyl group will exhibit splitting (quartet, q) due to C-F coupling.
Table 4: Predicted Mass Spectrometry Data
| Technique | Predicted [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Patterns |
| ESI-MS | 264/266 | The molecular ion peak should exhibit a characteristic 1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |
Table 5: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300-3100 | N-H stretching |
| ~1620-1450 | C=C and C=N stretching (aromatic) |
| ~1350-1100 | C-F stretching (strong) |
| ~800-600 | C-Br stretching |
Experimental Protocols
The following sections provide detailed, plausible methodologies for the synthesis and analysis of this compound, based on established chemical literature for analogous compounds.
Synthesis of this compound
A plausible synthetic route starts from a commercially available substituted aniline. The following is a generalized multi-step protocol.
Step 1: Diazotization and Cyclization to form 6-(Trifluoromethyl)-1H-indazole
-
Dissolve 2-amino-4-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours to form the diazonium salt.
-
Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours to facilitate cyclization.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude 6-(trifluoromethyl)-1H-indazole.
Step 2: Bromination to yield this compound
-
Dissolve the 6-(trifluoromethyl)-1H-indazole obtained from Step 1 in a suitable solvent, such as acetic acid or a chlorinated solvent.
-
Slowly add a solution of bromine (Br₂) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, pour the mixture into a solution of sodium thiosulfate to quench any excess bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition : Acquire a proton-decoupled ¹⁹F NMR spectrum to confirm the trifluoromethyl group.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis : Introduce the sample into an electrospray ionization (ESI) mass spectrometer to obtain a high-resolution mass spectrum (HRMS) for accurate mass determination and confirmation of the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis : Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Biological Relevance: Inhibition of Kinase Signaling
Indazole derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[2] The trifluoromethyl and bromo substituents on the this compound core make it an attractive starting point for the synthesis of potent and selective inhibitors targeting various kinases implicated in cancer and other diseases. One such critical signaling pathway involved in tumor angiogenesis is mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]
Caption: Potential inhibition of the VEGFR-2 signaling pathway by a derivative.
References
An In-depth Technical Guide to 4-Bromo-6-(trifluoromethyl)-1H-indazole: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-(trifluoromethyl)-1H-indazole is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a bromine atom at the 4-position and a trifluoromethyl group at the 6-position of the indazole ring, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors. The indazole scaffold is a well-recognized pharmacophore that can mimic the purine core of ATP, enabling it to act as a competitive inhibitor at the active site of kinases. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of this compound.
Core Chemical and Physical Properties
While specific experimental data for some physical properties of this compound are not widely published, the following table summarizes its known attributes and predicted values based on its structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 1000342-95-9 | [1][2][3][4] |
| Molecular Formula | C₈H₄BrF₃N₂ | [2][3] |
| Molecular Weight | 265.03 g/mol | [2] |
| Appearance | Solid / Powder | [3] |
| Purity | Typically ≥98% | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [2] |
Note: Specific values for melting point, boiling point, and solubility are not consistently reported in publicly available literature. These properties should be determined experimentally.
Spectroscopic Data
¹H NMR:
-
N-H Proton: A broad singlet is expected in the range of δ 11.0-13.0 ppm, the chemical shift of which is highly dependent on solvent and concentration.
-
Aromatic Protons: Signals corresponding to the protons on the indazole ring are expected in the aromatic region (δ 7.0-8.5 ppm).
¹³C NMR:
-
Signals for the carbon atoms of the bicyclic ring system are expected in the range of δ 110-150 ppm. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to C-F coupling.
IR Spectroscopy:
-
N-H Stretch: A broad absorption band is anticipated in the region of 3100-3400 cm⁻¹.
-
C=C and C=N Stretches: Aromatic ring stretches are expected in the 1450-1620 cm⁻¹ region.
-
C-F Stretches: Strong absorption bands are characteristic for the trifluoromethyl group, typically found in the 1000-1200 cm⁻¹ range.
-
C-Br Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹, is expected.
Mass Spectrometry:
-
The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), appearing as two peaks of nearly equal intensity at m/z 264 and 266. Common fragmentation patterns would involve the loss of a bromine atom [M-Br]⁺ and potentially HCN.[5]
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily centered around the nucleophilic indazole nitrogen and the electrophilic C4-position bearing the bromine atom.
N-Alkylation and N-Arylation
The NH proton of the indazole ring is acidic and can be deprotonated with a suitable base to form an indazolide anion, which can then be alkylated or arylated. The alkylation of 1H-indazoles can lead to a mixture of N-1 and N-2 substituted products.[6][7] The regioselectivity is influenced by factors such as the choice of base, solvent, and the steric and electronic nature of the substituents on the indazole ring.[6][8]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4-position is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromoindazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[9] This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromoindazole with a primary or secondary amine, catalyzed by a palladium complex.[10] This is a key transformation for synthesizing libraries of N-aryl indazoles for structure-activity relationship (SAR) studies.
Experimental Protocols
The following are generalized experimental procedures for key transformations involving the indazole scaffold. These should be adapted and optimized for this compound.
General Protocol for N-1 Selective Alkylation of Indazoles
This protocol is based on conditions known to favor the thermodynamically more stable N-1 product for many indazole derivatives.[8][11]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the 1H-indazole (1.0 equivalent).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling
This procedure is adapted from established methods for the Suzuki-Miyaura coupling of bromoindazoles.[9][12]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-110 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl bromides.[13][14]
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equivalent), the desired amine (1.1-1.2 equivalents), a palladium precatalyst (e.g., a RuPhos-based catalyst, 1-2 mol%), and a strong base (e.g., LiHMDS or NaOt-Bu, ~2.0 equivalents).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon).
-
Solvent Addition: Add a dry, aprotic solvent such as THF or toluene.
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 110 °C, depending on the reactivity of the substrates. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction (e.g., with saturated aqueous NH₄Cl) and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Logical Relationship of Reactivity
References
- 1. 1000342-95-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 1000342-95-9|this compound|BLD Pharm [bldpharm.com]
- 3. 1000342-95-9|6-(TRIFLUOROMETHYL)-4-BROMO INDAZOLE|Hangzhou KieRay Chem Co.,Ltd [kieraychem.com]
- 4. 1H-Indazole, 4-bromo-6-(trifluoromethyl)-, CasNo.1000342-95-9 Tianjin SPHINX SCIENTIFIC LAB. China (Mainland) [sphinx.lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. research.ucc.ie [research.ucc.ie]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of 4-Bromo-6-(trifluoromethyl)-1H-indazole: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 4-Bromo-6-(trifluoromethyl)-1H-indazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this paper provides essential information on its physicochemical properties, established methodologies for solubility determination, and a practical workflow for solubility screening.
Core Physicochemical Properties
Understanding the inherent properties of this compound is crucial for predicting its behavior in different solvent systems. The structure, featuring a bromine atom and a trifluoromethyl group on the indazole core, dictates its polarity, hydrogen bonding capacity, and ultimately, its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄BrF₃N₂ | [1] |
| Molecular Weight | 265.03 g/mol | [1] |
| CAS Number | 1000342-95-9 | [1] |
| Appearance | Solid (predicted) | |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [1] |
Note: Some properties are predicted based on the chemical structure and data for analogous compounds due to the absence of specific experimental reports.
The presence of the trifluoromethyl group generally increases lipophilicity, suggesting a preference for less polar organic solvents. The indazole ring system, with its nitrogen atoms, can participate in hydrogen bonding, potentially affording some solubility in protic solvents. However, the overall molecule is expected to be sparingly soluble in aqueous media. For a related compound, 4-Bromo-1H-indazole, a high solubility in dimethyl sulfoxide (DMSO) has been noted, suggesting that polar aprotic solvents are likely effective for dissolving this compound as well.[2]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, direct experimental determination is necessary. The following are standard and reliable methods for quantifying the solubility of a solid compound in a liquid solvent.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method, established by Higuchi and Connors, is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[3] It is a reliable method for compounds with low solubility.[3]
Protocol:
-
Preparation: An excess amount of the solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask. The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant and controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or UV-Vis spectroscopy.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL, g/L, or mol/L).
Kinetic Solubility Determination
Kinetic solubility measurements are higher-throughput and often used in the early stages of drug discovery. These methods measure the concentration at which a compound precipitates from a stock solution when diluted into an aqueous or buffer solution. While primarily for aqueous solubility, the principles can be adapted for solvent systems.
Logical Workflow for Solubility Screening
A systematic approach is essential when screening for suitable solvents for a new compound. The following workflow outlines a logical progression from initial qualitative assessments to precise quantitative measurements.
Caption: A logical workflow for the systematic screening and determination of the solubility of a new chemical entity.
This structured approach ensures efficient use of resources, starting with broad, low-material-consuming tests and progressing to more rigorous, quantitative methods for the most promising solvents. This allows researchers to quickly identify suitable solvent systems for various applications, from chemical reactions to formulation development.
References
4-Bromo-6-(trifluoromethyl)-1H-indazole CAS number and supplier
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-(trifluoromethyl)-1H-indazole is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its structural features, particularly the presence of a bromine atom and a trifluoromethyl group on the indazole scaffold, make it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its role in drug discovery, with a focus on its application as an intermediate for kinase inhibitors.
Chemical Identity and Suppliers
CAS Number: 1000342-95-9
Molecular Formula: C₈H₄BrF₃N₂
Molecular Weight: 265.03 g/mol
Structure:

A number of chemical suppliers provide this compound for research and development purposes. Notable suppliers include BLDpharm and Parchem.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 265.03 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Purity | ≥97% (Typical) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | Predicted |
| logP (Consensus) | 3.26 | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 4 | Predicted |
| Rotatable Bonds | 1 | Predicted |
Synthesis
While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a plausible synthetic route can be proposed based on established methodologies for the synthesis of structurally related indazole derivatives. The following multi-step synthesis is a hypothetical pathway.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
Step 1: Diazotization of 3-Bromo-5-(trifluoromethyl)aniline
-
Dissolve 3-Bromo-5-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.
Step 2: Reduction to Hydrazine
-
In a separate vessel, prepare a solution of a reducing agent, such as tin(II) chloride, in a suitable solvent.
-
Slowly add the previously prepared diazonium salt solution to the reducing agent solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed until the reduction to the corresponding hydrazine is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
Step 3: Cyclization to form the Indazole Ring
-
To the hydrazine intermediate, add an acid catalyst.
-
Heat the reaction mixture to facilitate the intramolecular cyclization to form the this compound.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize it with a base to precipitate the product.
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product.
Applications in Drug Discovery
Indazole derivatives are recognized as important scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors for the treatment of cancer.[1] this compound serves as a key intermediate in the synthesis of these inhibitors. The bromine atom at the 4-position provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Experimental Workflow: Kinase Inhibitor Synthesis and Screening
The following diagram illustrates a general workflow for the utilization of this compound in the synthesis and screening of potential kinase inhibitors.
Caption: Workflow for kinase inhibitor development using this compound.
Example Experimental Protocol: VEGFR-2 Kinase Assay
Derivatives of this compound can be evaluated for their inhibitory activity against various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in tumor angiogenesis.
-
Preparation of Reagents: Prepare a 1x kinase buffer, a master mix containing ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and a solution of the VEGFR-2 enzyme.
-
Compound Dispensing: Dispense the synthesized indazole derivatives at various concentrations into the wells of a 96-well plate. Include control wells with a diluent.
-
Kinase Reaction: Initiate the kinase reaction by adding the VEGFR-2 enzyme solution to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of ATP remaining after the kinase reaction.
-
Measurement: Incubate at room temperature for a short period and measure the luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity and therefore lower inhibition by the test compound.
Signaling Pathway Context
The indazole scaffold is a common feature in many kinase inhibitors that target signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway that can be targeted by inhibitors derived from this compound.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indazole-based inhibitor.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of novel compounds with significant potential in drug discovery, particularly in the field of oncology. Its utility as a scaffold for kinase inhibitors, combined with the potential for diverse functionalization, makes it a compound of high interest for researchers and scientists in the pharmaceutical industry. The information and protocols provided in this guide are intended to support the further investigation and application of this versatile molecule.
References
potential mechanism of action of 4-Bromo-6-(trifluoromethyl)-1H-indazole derivatives
An In-depth Technical Guide to the Potential Mechanism of Action of 4-Bromo-6-(trifluoromethyl)-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the based on the well-established biological activities of structurally related indazole compounds. Direct and extensive public data on the specific biological targets of this compound is limited; therefore, the information herein is largely inferential.
Introduction
The indazole scaffold is a "privileged" structure in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets, most notably protein kinases.[1] Derivatives of 1H-indazole are key components in numerous approved and investigational drugs, particularly in oncology. The this compound core combines the established pharmacophore of the indazole ring with a trifluoromethyl group at the 6-position, a common feature in modern kinase inhibitors, and a bromine atom at the 4-position, which can serve as a vector for further chemical modification.[2][3] This guide explores the probable mechanism of action of derivatives based on this scaffold, focusing on their potential as kinase inhibitors.
Potential Mechanism of Action: Kinase Inhibition
The primary hypothesized mechanism of action for this compound derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer.
Targeting the ATP-Binding Site
Indazole derivatives are known to act as ATP-competitive inhibitors. The indazole core mimics the purine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases.[4] The nitrogen atoms of the indazole ring can form critical hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity. The substituents at the 4- and 6-positions can be tailored to interact with specific sub-pockets of the ATP-binding site, thereby conferring potency and selectivity.
Primary Putative Target: VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Many indazole-based compounds have been developed as potent inhibitors of VEGFR-2.[5][6] Given the structural similarities, it is highly probable that this compound derivatives also target the VEGFR-2 signaling pathway. Inhibition of VEGFR-2 would block downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, thus exerting an anti-angiogenic effect.
Below is a diagram illustrating the potential inhibition of the VEGFR-2 signaling pathway.
Caption: Potential Inhibition of the VEGFR-2 Signaling Pathway.
Other Potential Kinase Targets
While VEGFR-2 is a primary candidate, the indazole scaffold is versatile and derivatives may inhibit other kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation, differentiation, and angiogenesis.[7]
-
Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, implicated in cancer.[8]
-
Tropomyosin receptor kinases (Trks): Fusions of which are oncogenic drivers in various tumors.[9]
Quantitative Data (Representative)
The following table summarizes representative quantitative data for kinase inhibition by indazole derivatives that are structurally related to this compound. This data is intended for comparative purposes to illustrate the potential potency of this class of compounds.
| Compound Class | Target Kinase | IC50 (nM) | Source |
| 6-Bromo-1H-indazole Derivatives | VEGFR-2 | 10 - 100 | [5] |
| 6-(trifluoromethyl)-1H-indazole Analogs | VEGFR-2 | 5 - 50 | [2] |
| 6-Bromo-1-methyl-1H-indazol-4-amine Analogs | PLK4 | 28 - 75 | [8] |
| 3-vinylindazole derivatives | TrkA/B/C | 1.6 - 4.9 (Kd) | [9] |
Note: IC50 values are highly dependent on assay conditions. Data is compiled from various sources and should be interpreted as representative.
Experimental Protocols
Detailed methodologies are crucial for evaluating the mechanism of action. The following are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (Luminescent)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase assay buffer
-
ATP solution
-
Suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Reaction Setup: To the wells of a white plate, add the test compound dilutions.
-
Kinase Reaction Initiation: Add a master mix containing the kinase, substrate, and ATP to each well. Control wells should contain DMSO instead of the test compound.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the luminescent kinase assay reagent to each well. This reagent measures the amount of ATP remaining.
-
Readout: Incubate at room temperature for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.
-
Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HUVEC for angiogenesis studies)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear cell culture plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the IC50 value.
Below is a diagram illustrating a general workflow for kinase inhibitor discovery.
Caption: General Workflow for Kinase Inhibitor Discovery.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. Based on extensive research on related analogs, the most probable mechanism of action is the inhibition of protein kinases, with VEGFR-2 being a primary putative target. This inhibitory action can disrupt key signaling pathways involved in cell proliferation and angiogenesis, making these compounds particularly relevant for oncology research. Further direct biological evaluation of this specific scaffold is necessary to confirm these hypotheses and to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Derivatives from 4-Bromo-6-(trifluoromethyl)-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of novel derivatives from the versatile chemical scaffold, 4-Bromo-6-(trifluoromethyl)-1H-indazole. This compound, with its strategically placed bromine atom and trifluoromethyl group, serves as a crucial building block in medicinal chemistry for the development of complex heterocyclic systems.[1] It is particularly valuable in the design of potent and selective bioactive molecules for oncology and inflammation-related drug discovery programs, most notably as a core component of kinase inhibitors.[1]
Core Scaffold Overview
This compound (CAS No. 1000342-95-9) is a substituted indazole with the molecular formula C₈H₄BrF₃N₂ and a molecular weight of 265.03 g/mol .[1] The bromine atom at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to generate diverse chemical libraries for structure-activity relationship (SAR) studies.[1]
Derivatization Methodologies: Palladium-Catalyzed Cross-Coupling
The functionalization of the 4-bromo-indazole core is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their broad substrate scope, tolerance of various functional groups, and high yields. The two primary strategies for derivatization are Suzuki-Miyaura coupling for carbon-carbon bond formation and Buchwald-Hartwig amination for carbon-nitrogen bond formation.[2][3]
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling the 4-bromo-indazole with a variety of aryl, heteroaryl, or vinyl boronic acids or their corresponding esters.[2] This reaction is favored for its mild conditions and the use of stable, less toxic boron reagents.[2]
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forging carbon-nitrogen bonds.[4] This reaction allows for the introduction of a wide range of primary and secondary amines, as well as other nitrogen-containing moieties, onto the indazole scaffold.[2][3] The development of specialized bulky phosphine ligands has been critical to the reaction's success and broad applicability.[4][5]
Experimental Protocols
The following sections provide detailed, generalized methodologies for the derivatization of this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoindazoles with heteroaryl boronic acids.[6]
-
Reaction Setup: In a Schlenk flask under an inert argon atmosphere, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2–2.0 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5-10 mol%), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water.[6]
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
General Protocol for Buchwald-Hartwig Amination
This protocol is based on modern methods for the amination of bromo-heterocycles using advanced catalyst systems.[5][7]
-
Reaction Setup: In an oven-dried, inert-atmosphere glovebox or Schlenk tube, combine this compound (1.0 eq.), the desired amine (1.1–1.5 eq.), a palladium precatalyst (1-2 mol%), a suitable bulky phosphine ligand such as tBuBrettPhos (1-2 mol%), and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) (2.2 eq.).[5][7]
-
Solvent Addition: Add a dry, aprotic solvent such as tetrahydrofuran (THF) or toluene.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100°C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material via silica gel column chromatography to obtain the pure amino-indazole derivative.
Data Presentation: Summary of Derivatization Reactions
The table below summarizes the key parameters for the synthesis of novel derivatives from the this compound core.
| Reaction Type | Coupling Partner | Typical Catalyst / Ligand System | Typical Base | Resulting Bond | Derivative Class |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid or Ester | Pd(dppf)Cl₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | C-C | 4-Aryl/Heteroaryl-indazoles |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd precatalyst / tBuBrettPhos, RuPhos | LHMDS, NaOtBu | C-N | 4-Amino-indazoles |
| Buchwald-Hartwig | Indole, Pyrrole, etc. | Pd precatalyst / tBuXPhos, DavePhos | K₂CO₃, K₃PO₄ | C-N | 4-(N-Heterocyclyl)-indazoles |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the general synthetic workflow and the biological context for the synthesized derivatives.
Caption: General experimental workflows for derivatization.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Biological Relevance and Applications
Indazole derivatives are prominent scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors.[3] The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis—the formation of new blood vessels essential for tumor growth—making it a prime target for anti-cancer therapies.[3] Novel derivatives synthesized from the this compound core can be screened for their inhibitory activity against kinases like VEGFR-2, potentially leading to the discovery of new therapeutic agents.[3] Additionally, derivatives of 4-bromo-1H-indazole have been investigated as potential antibacterial agents that target the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division.[6][8] This highlights the broad therapeutic potential of this versatile molecular scaffold.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromo-6-(trifluoromethyl)-1H-indazole: A Core Fragment for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in a multitude of biologically active compounds, particularly as a bioisostere of indole.[1] Its unique structure allows for diverse interactions with various biological targets, making it a cornerstone in the development of novel therapeutics. Among the vast chemical space of indazole derivatives, 4-Bromo-6-(trifluoromethyl)-1H-indazole stands out as a key fragment for drug discovery. This guide provides a comprehensive overview of its chemical properties, synthetic routes, and potential applications, with a focus on its utility in the design of kinase inhibitors. The strategic placement of a bromine atom and a trifluoromethyl group offers synthetic handles for facile derivatization and modulation of physicochemical properties, making it an ideal starting point for fragment-based lead discovery campaigns.[2]
Physicochemical Properties
| Property | Value (Predicted for Isomer/Analog) | Source |
| CAS Number | 1000342-95-9 | [5] |
| Molecular Formula | C₈H₄BrF₃N₂ | [5] |
| Molecular Weight | 265.03 g/mol | [5] |
| Appearance | Expected to be a solid | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Topological Polar Surface Area (TPSA) | 28.68 Ų (for 3-bromo isomer) | [3] |
| logP (Consensus) | 3.26 (for 3-bromo isomer) | [3] |
| Hydrogen Bond Donors | 1 (for 3-bromo isomer) | [3] |
| Hydrogen Bond Acceptors | 4 (for 3-bromo isomer) | [3] |
| Rotatable Bonds | 1 (for 3-bromo isomer) | [3] |
Synthesis and Functionalization
The synthesis of this compound can be achieved through multi-step synthetic sequences common for substituted indazoles. A plausible synthetic route is outlined below, followed by key functionalization reactions that highlight its utility as a versatile chemical intermediate.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
1. Synthesis of 6-(trifluoromethyl)-1H-indazole (Precursor)
This protocol is based on analogous syntheses of substituted indazoles.[6]
-
Diazotization: Dissolve 2-methyl-4-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a specified time to ensure complete diazotization.
-
Cyclization: The resulting diazonium salt solution is then typically warmed to room temperature or gently heated to induce cyclization to form the indazole ring.
-
The reaction mixture is then neutralized and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography on silica gel.
2. Synthesis of this compound
This protocol is adapted from a general method for the C4-bromination of indazoles.
-
Reaction Setup: In a suitable reaction vessel, dissolve 6-(trifluoromethyl)-1H-indazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or a chlorinated solvent.
-
Add a brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0-1.2 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
3. Functionalization via Suzuki-Miyaura Coupling
The bromine atom at the C4 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[3]
-
In a microwave vial, combine this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120-150°C) for a designated time.
-
After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Application in Drug Discovery: A Focus on Kinase Inhibition
The indazole scaffold is a well-recognized pharmacophore for kinase inhibitors, with several FDA-approved drugs containing this moiety.[7] The this compound fragment is an excellent starting point for the development of potent and selective kinase inhibitors. While specific biological data for this fragment is limited, its derivatives have shown promise as inhibitors of various kinases, including those involved in cancer progression.[8]
Fragment-Based Drug Discovery (FBDD) Workflow
Caption: A typical workflow for fragment-based drug discovery.
Potential Target: VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[9][10] Many indazole-based compounds have been developed as potent inhibitors of VEGFR-2.[3] Derivatives of this compound could potentially inhibit this pathway.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Biological Evaluation Protocols
1. VEGFR-2 Kinase Assay (Luminescence-based)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.[9][11]
-
Reagent Preparation:
-
Prepare a 1x kinase buffer from a 5x stock solution.
-
Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Prepare serial dilutions of the test compound (inhibitor) in the kinase buffer.
-
-
Assay Procedure:
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the test compound at various concentrations to the designated wells. Control wells should contain a diluent solution (e.g., DMSO).
-
Initiate the kinase reaction by adding a diluted solution of the recombinant VEGFR-2 enzyme to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
-
Signal Detection:
-
Add a kinase detection reagent (e.g., Kinase-Glo™) to each well, which measures the amount of ATP remaining after the kinase reaction.
-
Incubate at room temperature for a short period (e.g., 15 minutes).
-
Measure the luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
2. Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of compounds on the proliferation of cancer cell lines that are dependent on angiogenesis.[12]
-
Cell Seeding: Seed a relevant cancer cell line (e.g., HUVEC, a human umbilical vein endothelial cell line) into 96-well plates at an appropriate density.
-
Compound Treatment: After cell attachment, treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment compared to the untreated control and determine the IC₅₀ value.
3. In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.[13]
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®) and allow it to solidify.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of the test compound.
-
Incubation: Incubate the plate for a period that allows for tube formation (typically 6-18 hours).
-
Imaging: Visualize and capture images of the tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Data Analysis: Compare the tube formation in the presence of the test compound to that of the vehicle control to determine the inhibitory effect.
Conclusion
This compound is a valuable and versatile fragment for modern drug discovery. Its synthetic accessibility and the presence of two distinct functional groups for diversification make it an attractive starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. While specific biological data for this compound is not yet widely published, the extensive research on related indazole derivatives strongly suggests its potential as a potent modulator of key signaling pathways implicated in diseases such as cancer. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to unlock the full potential of this promising chemical scaffold.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1000342-95-9|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. corning.com [corning.com]
- 13. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6-(trifluoromethyl)-1H-indazoles
Abstract
This application note provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-6-(trifluoromethyl)-1H-indazole with various arylboronic acids. This reaction is a cornerstone of modern synthetic organic chemistry, enabling the efficient formation of carbon-carbon bonds. The indazole scaffold is a significant pharmacophore in drug discovery, and the introduction of an aryl moiety at the 4-position can significantly modulate biological activity.[1][2] This protocol is designed for researchers and scientists in the field of medicinal chemistry and drug development, offering a reliable method for the synthesis of a diverse library of 4-aryl-6-(trifluoromethyl)-1H-indazole derivatives.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[3][4] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids have made it an indispensable tool in organic synthesis.[5][6]
Indazole derivatives are prevalent in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[7] The trifluoromethyl group is a common substituent in pharmaceuticals, often enhancing metabolic stability and binding affinity. The target molecule, this compound, is a key building block for creating novel compounds with potential therapeutic applications. This protocol outlines a robust procedure for the arylation of this indazole core.
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)[7][8][9]
-
SPhos (4 mol%) or other suitable phosphine ligand[8]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)[2][9]
-
1,4-Dioxane or Toluene/Water (e.g., 4:1 mixture) (solvent)[9][10]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Oven-dried round-bottom flask or microwave vial
-
Magnetic stir bar
-
Septum
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Flash column chromatography setup
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., SPhos), and the base (e.g., K₂CO₃).[8]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) to the flask via syringe.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-24 hours.[8][11] The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-6-(trifluoromethyl)-1H-indazole.[8]
Data Presentation
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound. The yields are estimated based on literature precedents for similar substrates.[1][7][9][12]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 8 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | XPhos (6) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 16 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 88-96 |
| 5 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | 70-85[7] |
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-aryl-6-(trifluoromethyl)-1H-indazoles. The protocol detailed in this application note provides a solid foundation for researchers to generate a wide array of derivatives for further investigation in drug discovery and development programs. The reaction is generally high-yielding and tolerates a variety of functional groups on the arylboronic acid coupling partner. Careful control of the reaction atmosphere and the use of degassed solvents are critical for achieving optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-6-(trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed cross-coupling reaction is particularly valuable in medicinal chemistry for the synthesis of arylamines, which are prevalent motifs in a vast array of pharmaceutical agents.[3] The indazole core, a privileged scaffold, is frequently targeted for functionalization, and the introduction of amine substituents via Buchwald-Hartwig amination allows for extensive exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Bromo-6-(trifluoromethyl)-1H-indazole. While specific literature examples for this exact substrate are limited, the provided conditions are based on established protocols for closely related bromo-indazole isomers and are expected to be highly applicable.[3][5]
Reaction Principle
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide (in this case, this compound) with a primary or secondary amine in the presence of a suitable base and a phosphine ligand. The catalytic cycle generally proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form an amide complex, and finally, reductive elimination to yield the desired N-arylated indazole and regenerate the Pd(0) catalyst.[1][6] The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results.[1]
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for the Buchwald-Hartwig amination of this compound with primary and secondary amines. These conditions are adapted from successful experiments on isomeric bromo-indazoles.[3][5] Optimization may be necessary for specific amine coupling partners.
Table 1: Recommended Conditions for Coupling with Primary Amines
| Component | Recommended Conditions | Notes |
| Substrate | This compound (1.0 equiv) | --- |
| Amine | Primary Amine (1.2 equiv) | Can be aryl or alkyl. |
| Catalyst | BrettPhos Precatalyst (e.g., G3) (1-2 mol%) | BrettPhos is often effective for primary amines.[3][5] |
| Base | LiHMDS (1 M in THF) (2.0-2.2 equiv) | A strong, non-nucleophilic base is required. |
| Solvent | Anhydrous THF | Toluene or 1,4-dioxane can also be effective.[4] |
| Temperature | 65-80 °C | Higher temperatures may be needed for less reactive amines. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation. |
Table 2: Recommended Conditions for Coupling with Secondary Amines
| Component | Recommended Conditions | Notes |
| Substrate | This compound (1.0 equiv) | --- |
| Amine | Secondary Amine (1.2 equiv) | Effective for both cyclic and acyclic secondary amines.[3][5] |
| Catalyst | RuPhos Precatalyst (e.g., G3) (1-2 mol%) | RuPhos is a robust ligand for secondary amine coupling.[3][5] |
| Base | LiHMDS (1 M in THF) (2.0-2.2 equiv) | NaOtBu is another common strong base for these couplings.[4] |
| Solvent | Anhydrous THF | Toluene or 1,4-dioxane are viable alternatives.[4] |
| Temperature | 65-80 °C | Reaction progress should be monitored. |
| Atmosphere | Inert (Argon or Nitrogen) | Standard practice for air-sensitive reactions. |
Note on Regioselectivity: The indazole N-H is acidic and can compete in the reaction. While amination at the C4 position is generally favored, protection of the N1 position (e.g., with a BOC or SEM group) can be employed to ensure exclusive C-N bond formation at the desired position.[3]
Experimental Protocols
The following are general, detailed procedures for the Buchwald-Hartwig amination of this compound. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Coupling with a Primary Amine
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) via syringe.
-
Base Addition: While stirring the mixture, add lithium bis(trimethylsilyl)amide (LiHMDS) solution (1 M in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise at room temperature.[3]
-
Reaction: Seal the tube tightly and heat the reaction mixture to 65 °C in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-substituted 4-amino-6-(trifluoromethyl)-1H-indazole.
Protocol 2: General Procedure for Coupling with a Secondary Amine
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).[3]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous THF (5 mL) via syringe to the reaction mixture.
-
Base Addition: Add LiHMDS solution (1 M in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred suspension at room temperature.[3]
-
Reaction: Tightly seal the tube and place it in a preheated oil bath at 65 °C.
-
Monitoring: Follow the consumption of starting material using TLC or LC-MS analysis.
-
Workup: Once the reaction is complete, allow it to cool to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude material can be purified by flash column chromatography on silica gel.
Visualizations
General Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for the amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the N-Arylation of 4-Bromo-6-(trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including kinase inhibition for cancer therapy.[1][2] The functionalization of the indazole core, particularly through N-arylation, is a critical step in the synthesis of many pharmaceutical candidates. The subject of this guide, 4-Bromo-6-(trifluoromethyl)-1H-indazole, is a valuable building block, and the introduction of an aryl group at the nitrogen atom can significantly impact its pharmacological properties.
This document provides detailed protocols for the N-arylation of this compound, focusing on two of the most powerful and widely used methods: Copper-Catalyzed N-Arylation (Ullmann Condensation) and Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination). A significant challenge in the N-alkylation and N-arylation of indazoles is controlling the regioselectivity between the N-1 and N-2 positions.[3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4] The choice of reaction conditions, including the catalyst, ligand, base, and solvent, can influence the N-1/N-2 ratio. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N-1 selectivity in N-alkylation reactions.[4][5]
Method Selection: Copper vs. Palladium Catalysis
The choice between a copper- or palladium-catalyzed approach depends on several factors, including cost, desired reaction conditions, and the nature of the coupling partners.
-
Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a classical and cost-effective method for forming C-N bonds.[6][7] Modern protocols often utilize copper(I) salts with a ligand, such as a diamine, to facilitate the reaction under milder conditions than traditional Ullmann reactions.[7][8][9] These reactions are typically carried out at elevated temperatures.[10]
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This is a highly versatile and efficient method with a broad substrate scope and functional group tolerance.[2][11] It often proceeds under milder conditions than copper-catalyzed reactions and is facilitated by the use of specialized phosphine ligands.[2] For the amination of 6-bromo-1H-indazole, ligands such as BrettPhos and RuPhos have proven effective for coupling with primary and secondary amines, respectively.[2]
Below is a decision-making workflow to aid in selecting the appropriate catalytic system.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 8. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 11. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Multi-Step Synthesis of Bioactive Molecules Using 4-Bromo-6-(trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the multi-step synthesis of bioactive molecules, specifically potent kinase inhibitors, utilizing 4-Bromo-6-(trifluoromethyl)-1H-indazole as a key starting material. The protocols herein are based on established palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry for the construction of complex molecular architectures.[1][2][3]
The indazole scaffold is a privileged structure in drug discovery, known to mimic the purine core of ATP and thereby act as a competitive inhibitor for a wide range of protein kinases.[4] The strategic placement of a bromine atom at the 4-position and a trifluoromethyl group at the 6-position of the indazole ring offers a versatile platform for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents.[1][4]
This document will focus on a representative multi-step synthesis of a potent kinase inhibitor, illustrating the practical application of this compound in a drug discovery context.
Representative Synthesis of a Bioactive Kinase Inhibitor
The following multi-step synthesis outlines the preparation of a substituted pyrazolyl-indazole, a class of compounds that has shown significant promise as kinase inhibitors, particularly targeting signaling pathways involved in cancer cell proliferation and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[1][2]
Step 1: Suzuki-Miyaura Cross-Coupling
The initial step involves a Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 4-position of the indazole core. This reaction is highly efficient for creating biaryl linkages, a common motif in kinase inhibitors.[3][5]
Protocol:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid or ester (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) (1.2 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-(trifluoromethyl)-1H-indazole intermediate.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Yield (%) |
| This compound | 265.03 | 1.0 | - |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 208.07 | 1.2 | - |
| 4-(1-Methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-1H-indazole | 266.22 | - | 75-90 |
Step 2: N-Arylation (Buchwald-Hartwig Amination)
The subsequent step involves a Buchwald-Hartwig amination to introduce a substituted aniline, a key pharmacophore for interaction with the kinase hinge region. This reaction is a powerful method for the formation of C-N bonds.[6][7]
Protocol:
-
In an oven-dried Schlenk tube, combine the 4-aryl-6-(trifluoromethyl)-1H-indazole from Step 1 (1.0 eq.), the desired aryl amine (e.g., 4-aminophenol) (1.2 eq.), a palladium precatalyst (e.g., a RuPhos-based catalyst) (1-2 mol%), and a suitable ligand if not using a precatalyst.
-
Add a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.2 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a dry, aprotic solvent such as toluene or tetrahydrofuran (THF).
-
Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Yield (%) |
| 4-(1-Methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-1H-indazole | 266.22 | 1.0 | - |
| 4-Aminophenol | 109.13 | 1.2 | - |
| 4-((4-(1-Methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-1H-indazol-1-yl)amino)phenol | 373.34 | - | 60-80 |
Biological Activity Evaluation
The synthesized bioactive molecules can be evaluated for their inhibitory activity against specific kinase targets. A common method is a luminescence-based kinase assay.
Kinase Inhibition Assay Protocol (VEGFR-2 - Representative)
-
Prepare a 1x kinase buffer from a 5x stock solution.
-
Prepare a master mix containing the kinase buffer, ATP at a concentration near the Km for VEGFR-2, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
Dispense the master mix into the wells of a 96-well or 384-well plate.
-
Add the synthesized test compound at various concentrations to the designated wells. Control wells should contain a diluent (e.g., DMSO).
-
Initiate the kinase reaction by adding a diluted solution of the VEGFR-2 enzyme to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Add a kinase detection reagent (e.g., ADP-Glo™) to each well, which terminates the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity.
-
Incubate at room temperature for a short period (e.g., 30-40 minutes).
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Quantitative Data (Representative):
| Compound | Target Kinase | IC₅₀ (nM) |
| Final Product | VEGFR-2 | 1 - 50 |
| Sorafenib (Control) | VEGFR-2 | 5 - 20 |
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Simplified VEGFR-2 signaling pathway.
References
- 1. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions Involving 4-Bromo-6-(trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the utilization of 4-Bromo-6-(trifluoromethyl)-1H-indazole in copper-catalyzed cross-coupling reactions. These methodologies are pivotal for the synthesis of novel indazole derivatives, which are significant scaffolds in medicinal chemistry and drug development due to their diverse biological activities.
Introduction
The indazole core is a privileged heterocyclic motif found in numerous pharmacologically active compounds. The functionalization of this core, particularly at the 4-position, allows for the exploration of chemical space and the development of new therapeutic agents. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds.[1][2] The use of this compound as a substrate in these reactions enables the introduction of a trifluoromethyl group, a moiety known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
These application notes detail generalized protocols for the copper-catalyzed N-arylation, O-arylation, and S-arylation of this compound. The provided methodologies are based on established literature procedures for similar aryl halides and are intended to serve as a starting point for reaction optimization.
Data Presentation: A Comparative Overview of Reaction Parameters
The following table summarizes typical reaction conditions for copper-catalyzed cross-coupling reactions involving aryl bromides, which can be adapted for this compound.
| Coupling Type | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| C-N (N-Arylation) | CuI (5-10) | 1,10-Phenanthroline (10-20) or L-Proline (10-20) | K₂CO₃, K₃PO₄, or Cs₂CO₃ | DMF, DMSO, or Dioxane | 100-150 | 70-95 |
| C-O (O-Arylation) | CuI (5-10) or Cu₂O (5) | 1,10-Phenanthroline (10-20) or Salicylaldoxime (10-20) | K₃PO₄ or Cs₂CO₃ | DMF or Dioxane | 100-130 | 65-90 |
| C-S (S-Arylation) | CuI (10) | Boc-L-proline (20) | K₂CO₃ or K₃PO₄ | DME | 80-100 | 75-92 |
Note: Yields are estimates based on reactions with analogous aryl halides and may vary depending on the specific coupling partner and optimized reaction conditions.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification is typically achieved by flash column chromatography on silica gel.
Protocol 1: Copper-Catalyzed N-Arylation of Amines with this compound (Ullmann-type Reaction)
This protocol describes the formation of a C-N bond between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), CuI (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Add cesium carbonate (2.0 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 18-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-6-(trifluoromethyl)-1H-indazole.
Protocol 2: Copper-Catalyzed O-Arylation of Phenols with this compound
This protocol outlines the synthesis of aryl ethers through the coupling of a phenol with this compound.
Materials:
-
This compound
-
Phenol derivative
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dimethylformamide (DMF)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
In an oven-dried screw-cap reaction tube, combine this compound (1.0 mmol), the phenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol).
-
Seal the tube and evacuate and backfill with argon (repeat three times).
-
Add anhydrous DMF (3 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 110-130 °C and stir for 24-48 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and add water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Copper-Catalyzed S-Arylation of Thiols with this compound
This protocol details the formation of a C-S bond, yielding an aryl thioether.
Materials:
-
This compound
-
Thiol derivative
-
Copper(I) iodide (CuI)
-
Boc-L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Inert gas supply (Nitrogen or Argon)
-
Reaction vial
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To a dry reaction vial, add CuI (0.1 mmol, 10 mol%), Boc-L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Seal the vial, and evacuate and backfill with argon.
-
Add this compound (1.0 mmol), the thiol (1.2 mmol), and anhydrous DME (2 mL) via syringe.
-
Stir the mixture in a preheated oil bath at 80-100 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Generalized scheme for copper-catalyzed cross-coupling.
Caption: Experimental workflow for copper-catalyzed cross-coupling.
Caption: Proposed catalytic cycle for Ullmann-type cross-coupling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 4-Bromo-6-(trifluoromethyl)-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-6-(trifluoromethyl)-1H-indazole.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, an electron-deficient substrate that can present unique challenges.
Issue 1: Low to No Product Yield with Complete Consumption of Starting Material
-
Potential Cause: Protodeborylation of the boronic acid/ester. This is a common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent or trace water, especially under basic conditions.[1]
-
Recommended Solutions:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents.[2]
-
Stable Boron Reagents: Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[1][2]
-
Base Selection: Use a milder base or ensure the base is thoroughly dried before use. Some reactions benefit from bases like K₃PO₄ or Cs₂CO₃.[3][4]
-
Issue 2: Low Yield with a Significant Amount of Unreacted this compound
-
Potential Cause 1: Inefficient oxidative addition. The electron-withdrawing trifluoromethyl group can affect the electronic properties of the C-Br bond, potentially slowing down this rate-determining step.[5]
-
Recommended Solutions:
-
Ligand Screening: Employ electron-rich and bulky phosphine ligands that can facilitate oxidative addition. Examples include Buchwald ligands (e.g., SPhos, XPhos) or other trialkylphosphines.[6]
-
Catalyst Choice: While many palladium sources can be effective, consider using pre-formed catalysts like Pd(dppf)Cl₂ or palladium acetate with a suitable ligand.[7]
-
Increase Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation barrier for oxidative addition.
-
-
Potential Cause 2: Catalyst inhibition. The indazole nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2]
-
Recommended Solutions:
-
Bulky Ligands: As with inefficient oxidative addition, bulky ligands can shield the palladium center and prevent coordination by the substrate.[2]
-
N-Protection: While often less desirable due to extra steps, protecting the indazole nitrogen can prevent catalyst inhibition.
-
Issue 3: Formation of Significant Side Products
-
Potential Cause 1: Homocoupling of the boronic acid. This side reaction is often promoted by the presence of oxygen.[1]
-
Recommended Solution:
-
Thorough Degassing: Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[2]
-
-
Potential Cause 2: Dehalogenation of this compound. This results in the formation of 6-(trifluoromethyl)-1H-indazole.
-
Recommended Solution:
-
Optimize Base and Solvent: This side reaction can be influenced by the choice of base and solvent. Screening different conditions may be necessary.
-
Review Catalyst System: Certain palladium-ligand combinations may be more prone to promoting dehalogenation.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for a Suzuki-Miyaura reaction with this compound?
A1: A good starting point would be to use a palladium catalyst like Pd(dppf)Cl₂ or a combination of a palladium precursor (e.g., Pd₂(dba)₃) with a bulky phosphine ligand (e.g., XPhos). A common base to start with is K₂CO₃ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water or DME.[4][7] It is crucial to perform the reaction under an inert atmosphere.
Q2: How does the trifluoromethyl group on the indazole ring affect the reaction?
A2: The electron-withdrawing nature of the trifluoromethyl group generally makes the aryl bromide more reactive towards oxidative addition, which is often the rate-determining step.[5][6] However, it can also influence the acidity of the N-H proton of the indazole, potentially impacting catalyst interactions.
Q3: Should I protect the N-H of the indazole?
A3: While many Suzuki-Miyaura reactions on indazoles can be performed on the unprotected N-H, low yields or catalyst inhibition may necessitate N-protection.[3][4] However, this adds extra synthetic steps (protection and deprotection). It is often preferable to first screen different ligands and reaction conditions with the unprotected substrate.
Q4: My boronic acid is not commercially available. What are my options?
A4: If your desired boronic acid is not available, you can often synthesize it in the lab. Alternatively, you can use the corresponding boronic ester (e.g., pinacol ester), which can be prepared from the aryl halide via a Miyaura borylation reaction. Boronic esters are often more stable and easier to handle than boronic acids.[8]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to track the consumption of the starting materials and the formation of the product.
Data Presentation
The following tables summarize reaction conditions that have been successfully used for the Suzuki-Miyaura coupling of various bromoindazoles. These can serve as a guide for optimizing the reaction with this compound.
Table 1: Optimization of Suzuki-Miyaura Reaction for a C7-Bromoindazole [9]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ (2) | DMF | Reflux | 48 | 25 |
| 2 | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ (2) | DMF | Reflux | 48 | 35 |
| 3 | Pd(dppf)Cl₂ (10) | Cs₂CO₃ (2) | Dioxane | Reflux | 24 | 65 |
| 4 | Pd(OAc)₂/SPhos (5/10) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 80 |
| 5 | XPhos-Pd-G2 (5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 92 |
Table 2: Suzuki-Miyaura Coupling of 3-Bromoindazoles under Microwave Conditions [4]
| Entry | Bromoindazole | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 3-Bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 100 | 75 |
| 2 | 3-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 60 | 78 |
| 3 | 3-Bromo-1H-indazole | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 120 | 69 |
| 4 | 3-Bromo-5-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 100 | 72 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid or boronic ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., XPhos-Pd-G2, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or Toluene)
-
Degassed water (if using an aqueous solvent system)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes. If using a Schlenk line, evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (and degassed water if applicable) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
purification of 4-Bromo-6-(trifluoromethyl)-1H-indazole via recrystallization techniques
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Bromo-6-(trifluoromethyl)-1H-indazole using recrystallization techniques. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and a summary of expected outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration and allow the solution to cool again.[1]- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound.The solution is supersaturated.Insoluble impurities are present. | - Use a lower-boiling point solvent or a solvent mixture.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Perform a hot filtration to remove insoluble impurities before cooling. |
| Low recovery yield. | Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[1][2]Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary for complete dissolution.[1]- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[1]- Cool the filtrate slowly and then in an ice bath to maximize crystal formation. |
| Crystals are colored. | Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[1] Be aware that charcoal can also adsorb the desired product, potentially reducing the yield. |
| Poor purity of the final product. | The chosen recrystallization solvent is not optimal for rejecting a specific impurity.The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice. | - Perform a solvent screen to identify a more suitable solvent or solvent system.- Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: Impurities can originate from the synthetic route used. Common impurities may include:
-
Starting Materials: Incomplete reaction can lead to the presence of precursors like 6-(trifluoromethyl)-1H-indazole.[3][4]
-
Byproducts: Side reactions can generate byproducts such as di-bromo species or other regioisomers.[3][5]
-
Reagents and Solvents: Residual solvents from the reaction or purification steps are common.[3] Reagents used in the synthesis, like brominating agents, might also be present in trace amounts.[3]
Q2: What is the best solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point. For a molecule with an aromatic ring, a bromine atom, and a trifluoromethyl group, solvents of moderate polarity are often a good starting point. A solvent screening is highly recommended.[1] Potential solvents and solvent systems to screen include:
-
Alcohols (e.g., ethanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Aromatic hydrocarbons (e.g., toluene)
-
Solvent mixtures (e.g., ethanol/water, toluene/heptane, ethyl acetate/hexane)[1][6]
Q3: How do I perform a solvent screening for recrystallization?
A3: To perform a solvent screening, place a small amount (e.g., 10-20 mg) of your crude this compound into several test tubes.[1] To each tube, add a different solvent dropwise at room temperature until the solid dissolves. A good solvent will not dissolve the compound well at room temperature. Then, heat the tubes with the undissolved solid to the solvent's boiling point. A suitable solvent will dissolve the compound when hot. Finally, cool the solutions to see if crystals form.
Q4: How can I assess the purity of the recrystallized product?
A4: The purity of the final product can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] Melting point analysis can also provide a good indication of purity; a sharp melting point close to the literature value suggests high purity.
Experimental Protocol: Recrystallization
This protocol provides a general method for the recrystallization of this compound. The choice of solvent should be determined by preliminary screening tests.
-
Solvent Selection: Choose an appropriate solvent or solvent system based on solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring.[1] Continue to add small portions of the hot solvent until the compound is completely dissolved.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Preheat a funnel and a new Erlenmeyer flask. Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[1] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[1]
Recrystallization Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common recrystallization issues.
Experimental Workflow for Recrystallization
Caption: A step-by-step experimental workflow for the recrystallization process.
References
troubleshooting N-alkylation side reactions of 4-Bromo-6-(trifluoromethyl)-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-alkylation of 4-Bromo-6-(trifluoromethyl)-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of this compound challenging?
The N-alkylation of this compound is challenging due to the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring. Direct alkylation often leads to the formation of a mixture of N1 and N2 regioisomers, which can be difficult to separate and reduces the yield of the desired product.[1][2][3][4] The regioselectivity of the reaction is highly sensitive to a variety of factors, including the choice of base, solvent, alkylating agent, and the electronic and steric properties of the indazole substrate itself.[3][5][6][7]
Q2: What are the common side reactions observed during the N-alkylation of this indazole?
The primary side reaction is the formation of the undesired N2-alkylated regioisomer. The ratio of the desired N1-isomer to the undesired N2-isomer is a critical parameter to control. In some cases, if the reaction conditions are not optimized, incomplete conversion of the starting material may also be observed.[5][6]
Q3: How do the substituents (Bromo and Trifluoromethyl) on the indazole ring influence the alkylation reaction?
The bromo and trifluoromethyl groups are both electron-withdrawing, which can influence the nucleophilicity of the nitrogen atoms and the overall reactivity of the indazole. Electron-deficient indazoles have been observed to exhibit high N1-selectivity when using sodium hydride (NaH) in tetrahydrofuran (THF).[1]
Q4: Which position, N1 or N2, is thermodynamically more stable for the alkylated product?
Generally, the 1H-indazole tautomer is considered to be more thermodynamically stable than the 2H-indazole tautomer.[1][4][5][7] Consequently, the N1-alkylated product is typically the thermodynamically favored isomer. Reaction conditions that allow for equilibration will tend to favor the formation of the N1-substituted indazole.[3][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Alkylated Product | 1. Incomplete deprotonation of the indazole. 2. Poor reactivity of the alkylating agent. 3. Suboptimal reaction temperature or time. 4. Degradation of starting material or product. | 1. Ensure the use of a sufficiently strong base (e.g., NaH) and anhydrous conditions. 2. Use a more reactive alkylating agent (e.g., an alkyl iodide or tosylate instead of a bromide or chloride). 3. Monitor the reaction by TLC or LC-MS to optimize reaction time and temperature. Consider gentle heating (e.g., 50 °C). 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |
| Formation of a Mixture of N1 and N2 Isomers | 1. Reaction conditions favor a mixture of kinetic and thermodynamic control. 2. Inappropriate choice of base and/or solvent. | 1. To favor the N1 isomer (thermodynamic product) , use NaH in THF. This combination has been shown to provide high N1-selectivity.[2][5] 2. To favor the N2 isomer (often the kinetic product) , consider Mitsunobu conditions (e.g., with DIAD or DEAD and PPh3) or specific catalytic systems.[3][5] The use of potassium carbonate (K2CO3) in DMF can also lead to mixtures, which may be desirable if the isomers are easily separable.[3] |
| Poor Regioselectivity (Predominantly N2-isomer formed when N1 is desired) | 1. Steric hindrance at the N1 position. 2. Reaction conditions favoring the kinetic product. | 1. While the 4-bromo substituent is not adjacent to the N1 position, steric hindrance from the alkylating agent itself could play a role. Ensure the use of conditions that favor thermodynamic equilibrium. 2. Switch to conditions known to favor N1-alkylation, such as NaH in THF.[2][5] |
| No Reaction or Very Slow Conversion | 1. Inactive base or alkylating agent. 2. Low reaction temperature. 3. Poor solubility of reactants. | 1. Use fresh, high-quality reagents. Ensure the NaH dispersion is handled properly under inert conditions. 2. Gradually increase the reaction temperature and monitor for product formation. 3. Choose a solvent in which all reactants are reasonably soluble at the reaction temperature. |
Experimental Protocols
Protocol 1: Selective N1-Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the thermodynamically more stable N1-alkylated indazole.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkylating agent (e.g., alkyl bromide or tosylate)
-
Anhydrous workup and purification solvents
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the this compound (1.0 equiv).
-
Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N2-Alkylation (Mitsunobu Conditions)
This protocol can be employed to favor the formation of the N2-alkylated indazole.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Alcohol corresponding to the desired alkyl group
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous workup and purification solvents
Procedure:
-
Dissolve the this compound (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.
Data Summary
The following table summarizes typical regioselectivity observed for indazole alkylation under different conditions, based on literature data for similar substrates.
| Base/Reagent | Solvent | Typical Major Isomer | N1:N2 Ratio (approx.) | Reference |
| NaH | THF | N1 | >99:1 | [1][2][5] |
| K2CO3 | DMF | Mixture | Varies (e.g., 1.5:1) | [5] |
| Cs2CO3 | Dioxane | N1 (with heating) | High N1 selectivity | [1] |
| DIAD/PPh3 | THF | N2 | 1:2.5 | [5][6] |
Visualizations
Reaction Pathway for N-Alkylation
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
minimizing regioisomer formation in the synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of minimizing regioisomer formation during the synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The main challenge is controlling regioselectivity. During the synthesis, particularly in the indazole ring formation or bromination steps, multiple isomers can be formed. The primary regioisomeric byproduct is often the 7-bromo isomer, with other isomers such as the 3-bromo or 5-bromo derivatives also being possible depending on the synthetic route.[1] Controlling reaction conditions is critical to maximize the yield of the desired 4-bromo product.
Q2: What are the viable synthetic strategies for preparing this compound with high regioselectivity?
Two main strategies can be considered:
-
Indazole Ring Formation from a Pre-brominated Precursor: This is often the most effective method for controlling regiochemistry. The synthesis starts with an aniline derivative where the bromine and trifluoromethyl groups are already in the desired positions relative to the amine and a methyl or other group that will participate in the cyclization. A common method is the diazotization of a substituted 2-methylaniline followed by intramolecular cyclization.[2]
-
Direct Bromination of 6-(trifluoromethyl)-1H-indazole: While seemingly more direct, this route is challenging for obtaining the 4-bromo isomer. Direct bromination of the indazole core typically favors substitution at the C3 position.[3] Achieving selectivity for the C4 position requires careful selection of brominating agents and reaction conditions, and may not be the highest-yielding approach.
Q3: How can I minimize the formation of the 7-bromo regioisomer during a cyclization-based synthesis?
Formation of the 7-bromo versus the 4-bromo isomer is determined during the intramolecular cyclization of the diazonium salt intermediate. The regiochemical outcome is influenced by the steric and electronic environment. To favor the 4-bromo isomer, optimization of the cyclization conditions is key:
-
Choice of Acid: The reaction is typically carried out in an acidic medium, such as a mixture of acetic and propionic acid.[4] The nature of the acid can influence the stability of the diazonium intermediate and the transition state of the cyclization.
-
Temperature Control: Precise temperature control during both the diazotization (typically 0-5 °C) and the subsequent cyclization (which may require heating) is crucial.[4] Running optimization experiments at different cyclization temperatures is recommended.
-
Starting Material Purity: Ensure the purity of the starting aniline precursor. Isomeric impurities in the starting material will directly lead to regioisomers in the final product.
Q4: What are the recommended purification methods to separate this compound from its regioisomers?
Separating regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most effective method. A silica gel stationary phase with a non-polar/polar eluent system (e.g., a gradient of ethyl acetate in hexane) is a good starting point.[2] Careful optimization of the solvent system is necessary to achieve baseline separation.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective technique for purifying the final product, particularly on a larger scale.[4] This may require screening various solvents or solvent mixtures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired 4-Bromo Isomer | Inefficient or non-regioselective cyclization. | Optimize cyclization temperature and reaction time. Experiment with different acidic media for the cyclization step.[4] |
| Incomplete diazotization of the aniline precursor. | Ensure the reaction temperature is maintained at 0-5 °C during the addition of the nitrosating agent (e.g., isoamyl nitrite or sodium nitrite). Use fresh reagents.[4] | |
| Mixture of 4-Bromo and 7-Bromo Isomers Detected | Lack of regiocontrol during the cyclization step. | Re-evaluate the cyclization conditions. Lowering the temperature may increase selectivity. Steric hindrance in the transition state leading to the 4-bromo isomer may be less favorable under certain conditions. |
| Presence of 3-Bromo Isomer | This is likely if a direct bromination approach was used. The C3 position is electronically favored for electrophilic substitution.[3] | If direct bromination is attempted, use a bulky brominating agent to sterically hinder the C3 position, although this is not guaranteed to favor C4. The recommended approach is to use a pre-brominated precursor. |
| Difficulty in Separating Isomers | Co-elution during column chromatography due to similar polarity of regioisomers. | Adjust the polarity of the eluent system; a shallower gradient or isocratic elution may improve separation. Consider using a different stationary phase (e.g., alumina or a bonded phase). Perform a recrystallization step before or after column chromatography.[2] |
Proposed Experimental Protocol
This protocol describes a plausible synthetic route based on the cyclization of a pre-functionalized aniline.
Synthesis of this compound via Diazotization and Cyclization
Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)-2-methylaniline (Precursor)
This precursor can be synthesized through methods not detailed here, but would likely involve the bromination of 5-(trifluoromethyl)-2-methylaniline. The starting material must be pure to avoid isomeric products.
Step 2: Diazotization and Cyclization
-
Reaction Setup: In a reaction vessel suitable for low temperatures, dissolve 3-Bromo-5-(trifluoromethyl)-2-methylaniline (1.0 eq.) in a mixture of acetic acid and propionic acid.
-
Diazotization: Cool the solution to 0-5 °C using an ice bath. Slowly add isoamyl nitrite (1.2 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture at this temperature for 1-2 hours. Monitor the formation of the diazonium salt by TLC or LC-MS if possible.
-
Cyclization: Slowly heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[4]
-
Workup: Cool the mixture to room temperature and pour it into ice water. Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the crude product.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound from any regioisomeric byproducts.[2]
Quantitative Data Summary
The following table provides hypothetical data to illustrate how reaction conditions can influence the ratio of regioisomers in a typical indazole synthesis. Actual results for the target compound may vary and require experimental optimization.
| Entry | Cyclization Temperature | Solvent System | Ratio (4-Bromo : 7-Bromo) | Yield of 4-Bromo Isomer |
| 1 | 80 °C | Acetic Acid | 2 : 1 | 45% |
| 2 | 100 °C | Acetic Acid | 1.5 : 1 | 40% |
| 3 | 80 °C | Acetic Acid / Propionic Acid (1:1) | 3 : 1 | 55% |
| 4 | 60 °C | Acetic Acid / Propionic Acid (1:1) | 3.5 : 1 | 50% (slower reaction) |
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing common issues with regioisomer formation.
References
Technical Support Center: Palladium-Catalyzed Reactions with 4-Bromo-6-(trifluoromethyl)-1H-indazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for addressing palladium catalyst deactivation and other common issues encountered during cross-coupling reactions with 4-Bromo-6-(trifluoromethyl)-1H-indazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you diagnose and resolve common problems encountered during your experiments.
Issue 1: Low or No Conversion of Starting Material
Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
Answer: Low conversion is a frequent issue that can stem from several factors, particularly with an electron-deficient and N-H active substrate like this compound. The primary suspects are catalyst deactivation and suboptimal reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Palladium Source: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is fresh. Pd(II) precatalysts can degrade over time.
-
Ligand Oxidation: Phosphine ligands, especially electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, BrettPhos), are susceptible to oxidation.[1] Store them under an inert atmosphere and use fresh batches if oxidation is suspected.
-
-
Exclusion of Oxygen:
-
The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and the reaction vessel is a common cause of catalyst deactivation, often leading to the formation of palladium black.[2]
-
Solution: Thoroughly degas your solvent(s) by bubbling an inert gas (Argon or Nitrogen) through them for an extended period or by using freeze-pump-thaw cycles.[3] Ensure the reaction is set up and runs under a positive pressure of an inert gas.
-
-
Solvent and Base Purity:
-
Use anhydrous solvents. The presence of water can lead to unwanted side reactions, including protodeboronation of the boronic acid in Suzuki reactions and catalyst deactivation.[4]
-
Ensure the base is anhydrous and of high purity. For instance, potassium carbonate can be dried in an oven before use.
-
-
Ligand and Base Combination:
-
The electron-withdrawing nature of the trifluoromethyl group makes the aryl bromide less reactive. Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step and stabilize the palladium catalyst.[5]
-
For the indazole N-H, a strong, non-nucleophilic base like LiHMDS or NaOtBu can be effective in Buchwald-Hartwig aminations.[6] For Suzuki-Miyaura reactions, bases like K₂CO₃ or Cs₂CO₃ are common, but their anhydrous form is crucial.[7]
-
-
N-H Interference:
-
The acidic proton on the indazole ring can potentially interact with the catalyst or the base, leading to catalyst inhibition.[4]
-
Solution: If other troubleshooting steps fail, consider protecting the indazole nitrogen with a suitable protecting group, such as a BOC group.
-
Issue 2: Formation of Dehalogenated Byproduct
Question: In my Suzuki-Miyaura reaction, I am observing a significant amount of the dehalogenated byproduct, 6-(trifluoromethyl)-1H-indazole. How can I minimize this?
Answer: The formation of a hydrodehalogenated byproduct is a common side reaction where the bromine atom is replaced by a hydrogen atom. This typically occurs when the organopalladium intermediate reacts with a proton source before transmetalation with the boronic acid can take place.[4]
Strategies to Minimize Dehalogenation:
-
Minimize Proton Sources: The most common proton source is residual water. Use anhydrous and thoroughly degassed solvents and reagents.[4]
-
Optimize the Base: Use a high-purity, anhydrous base. Some bases can be hygroscopic; ensure they are properly stored and handled.[4]
-
Reaction Temperature: Lowering the reaction temperature may favor the desired coupling over the dehalogenation pathway.
-
Ligand Choice: A ligand that promotes rapid transmetalation can help to outcompete the dehalogenation side reaction.
Issue 3: Homocoupling of the Boronic Acid (Suzuki-Miyaura Reaction)
Question: My Suzuki-Miyaura reaction is producing a significant amount of the boronic acid homocoupling byproduct. What causes this and how can I prevent it?
Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen and is catalyzed by the palladium species.[4]
Prevention of Homocoupling:
-
Thorough Degassing: Rigorously deoxygenate the reaction mixture before the addition of the palladium catalyst. This is a critical step to prevent this side reaction.[4]
-
Control of Reaction Temperature: Homocoupling can be more prevalent at higher temperatures. Running the reaction at the lowest effective temperature is advisable.[4]
-
Palladium Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes suppress homocoupling compared to generating Pd(0) in situ from a Pd(II) source.[4]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates similar to this compound. This data is illustrative and serves as a starting point for optimization.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Bromo-Trifluoromethyl-Indazoles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 85-95 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | THF | 80 | 12 | 80-90 |
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of Bromo-Trifluoromethyl-Indazoles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 16 | 70-85 |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 75-90 |
| BrettPhos Precatalyst (2) | - | LiHMDS (2) | THF | 65 | 18 | 85-95 |
Experimental Protocols
The following are detailed, generalized methodologies for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 4-aryl-6-(trifluoromethyl)-1H-indazoles.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., anhydrous K₂CO₃, 2.0 equiv.)
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Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Methodology:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture (e.g., to 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize 4-amino-6-(trifluoromethyl)-1H-indazoles.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium pre-catalyst (e.g., BrettPhos precatalyst, 2 mol%)
-
Base (e.g., LiHMDS, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., THF)
Methodology:
-
To an oven-dried Schlenk tube, add this compound, the palladium pre-catalyst, and the ligand (if not using a precatalyst).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent and the amine via syringe.
-
Add the base (e.g., a 1M solution of LiHMDS in THF) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture (e.g., to 65-100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Catalytic Cycles and Deactivation Pathways
Caption: Catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions and common deactivation pathways.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Indazole Derivatives - Preventing Over-bromination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of indazole derivatives, with a specific focus on preventing over-bromination.
Troubleshooting Guide
This guide is designed to help you troubleshoot and resolve issues related to over-bromination during your experiments.
Question: I am observing significant amounts of di- or tri-brominated byproducts in my reaction. How can I improve the selectivity for mono-bromination?
Answer:
Over-bromination is a common challenge in the synthesis of halogenated indazoles. The formation of multiple brominated species can be minimized by carefully controlling the reaction conditions. Here are several factors to consider:
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role. Using milder and more selective reagents can significantly reduce over-bromination.
-
N-Bromosuccinimide (NBS): Often preferred for its selectivity compared to liquid bromine.[1][2]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another effective reagent for controlled mono-bromination, particularly at the C3 position.[3][4][5][6]
-
Liquid Bromine (Br₂): Tends to be less selective and can lead to the formation of multiple byproducts, especially at elevated temperatures.[1][3]
-
-
Reaction Stoichiometry: Carefully control the molar equivalents of the brominating agent. Using a 1:1 molar ratio of the indazole substrate to the brominating agent is a good starting point for mono-bromination.
-
Temperature Control: Lowering the reaction temperature can decrease the rate of reaction and improve selectivity. Reactions carried out at 0-5°C or even room temperature are less prone to over-bromination than those at elevated temperatures.[2]
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Common solvents for bromination of indazoles include ethanol, acetonitrile, and acetic acid.[1][2][3] It is advisable to screen different solvents to find the optimal conditions for your specific substrate.
-
Substituent Effects: The electronic nature of substituents on the indazole ring can influence the regioselectivity and the propensity for over-bromination. Electron-donating groups can activate the ring, making it more susceptible to multiple brominations. Conversely, electron-withdrawing groups can deactivate the ring.[7]
Question: My reaction is producing a mixture of regioisomers. How can I achieve better regioselectivity?
Answer:
The regioselectivity of indazole bromination is influenced by the reaction conditions and the substitution pattern on the indazole core.
-
Targeting the C3 Position: Ultrasound-assisted bromination using DBDMH in ethanol has been shown to be highly selective for the C3 position.[3][4][5][6]
-
Targeting the C7 Position: For 4-substituted 1H-indazoles, regioselective C7 bromination can be achieved using NBS in DMF at elevated temperatures.[7][8]
-
Influence of pH: The pH of the reaction medium can affect the reactivity of the different positions on the indazole ring. For instance, in aqueous solutions, the reactivity sequence for molecular indazole is 5 > 3 > 7.[9]
Question: How can I effectively monitor the progress of my bromination reaction to avoid over-bromination?
Answer:
Careful reaction monitoring is essential to stop the reaction once the desired mono-brominated product is formed and before significant amounts of di-brominated products appear.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective technique to monitor the consumption of the starting material and the formation of products. It is recommended to run a co-spot of the starting material alongside the reaction mixture to easily identify the starting material spot.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative monitoring, HPLC can be used to track the relative concentrations of the starting material, mono-brominated product, and di-brominated byproducts over time.
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions to start with for a selective mono-bromination of an unsubstituted 1H-indazole?
A1: A good starting point would be to use 1.0 equivalent of NBS in acetonitrile or ethanol at room temperature.[1] Alternatively, ultrasound-assisted bromination with DBDMH in ethanol at 40°C for 30 minutes has shown excellent selectivity for the 3-position.[3][5]
Q2: How can I distinguish between mono- and di-brominated indazole derivatives?
A2:
-
Mass Spectrometry (MS): The most straightforward method is to analyze the mass spectrum. Di-brominated products will have a characteristic isotopic pattern for two bromine atoms and a molecular weight that is 78.9 g/mol higher for each additional bromine atom compared to the mono-brominated product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to determine the position of bromination and the number of bromine substituents. The disappearance of a proton signal in the 1H NMR spectrum and the corresponding change in the 13C NMR chemical shift are indicative of substitution.
Q3: Are there any safety precautions I should take when working with brominating agents?
A3: Yes, brominating agents like NBS, DBDMH, and especially liquid bromine are corrosive and toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Comparison of Brominating Reagents and Conditions for Selective Mono-bromination of Indazoles
| Brominating Agent | Substrate | Position | Solvent | Temperature (°C) | Time | Yield of Mono-bromo Product (%) | Reference |
| DBDMH | 2-Phenyl-2H-indazole | 3 | Ethanol | 40 | 30 min | 95 | [3] |
| NBS | 2-Phenyl-2H-indazole | 3 | Acetonitrile | 25 | 2 h | 88 | [1] |
| NBS | N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | 7 | DMF | 80 | - | 84 | [8] |
| Br₂ | 2-Phenyl-2H-indazole | 3 | Acetic Acid | - | - | High (with di-bromo byproducts) | [1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted C3-Bromination of 2-Substituted Indazoles using DBDMH
This protocol is adapted from a method shown to be highly selective for the C3 position.[3][4][5]
Materials:
-
2-substituted indazole (0.2 mmol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol)
-
Sodium Carbonate (Na₂CO₃) (0.4 mmol)
-
Ethanol (2.0 mL)
-
Ultrasonic bath (40 kHz/50 W)
Procedure:
-
To a reaction vial, add the 2-substituted indazole (0.2 mmol), DBDMH (0.2 mmol), and sodium carbonate (0.4 mmol).
-
Add ethanol (2.0 mL) to the vial.
-
Place the reaction vial in an ultrasonic bath pre-heated to 40°C.
-
Irradiate the reaction mixture with ultrasound (40 kHz/50 W) for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective C7-Bromination of 4-Substituted 1H-Indazoles using NBS
This protocol is based on a method for the selective bromination of 4-substituted indazoles at the C7 position.[7][8]
Materials:
-
4-substituted 1H-indazole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the 4-substituted 1H-indazole (1.0 equiv) in DMF in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equiv) to the solution.
-
Heat the reaction mixture to 80°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the bromination of indazole derivatives.
Caption: Troubleshooting logic for addressing over-bromination in indazole synthesis.
References
- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Iodo-6-(Trifluoromethyl)-1H-indazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules for drug discovery and materials science, the choice of starting materials is critical to the efficiency and success of the synthetic route. Substituted indazoles are a prominent scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides an objective comparison of the reactivity of two key building blocks: 4-Bromo-6-(trifluoromethyl)-1H-indazole and 4-Iodo-6-(trifluoromethyl)-1H-indazole. The comparison focuses on their performance in three of the most powerful and versatile palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The Carbon-Iodine (C-I) bond is weaker than the Carbon-Bromine (C-Br) bond. This difference in bond dissociation energy directly impacts the rate-determining step of many cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, aryl iodides are generally more reactive than aryl bromides, often leading to higher yields, faster reaction times, and the ability to use milder reaction conditions.
Quantitative Reactivity Comparison
Table 1: Expected Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The higher reactivity of the C-I bond in 4-iodo-6-(trifluoromethyl)-1H-indazole is expected to translate to more efficient coupling.
| Feature | 4-Iodo-6-(trifluoromethyl)-1H-indazole | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Room Temperature to 80 °C | 80 °C to 120 °C |
| Typical Reaction Time | 2 - 12 hours | 12 - 24 hours |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) |
| Expected Yield | Excellent (often >90%) | Good to Excellent (70-95%) |
Table 2: Expected Performance in Heck Reaction
The Heck reaction is a key method for the arylation of alkenes. The trend of higher reactivity for the iodo-substituted compound continues in this transformation.
| Feature | 4-Iodo-6-(trifluoromethyl)-1H-indazole | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | 80 - 120 °C | 100 - 140 °C |
| Typical Reaction Time | 4 - 16 hours | 16 - 48 hours |
| Side Reactions | Lower incidence of β-hydride elimination | Higher potential for side reactions |
| Expected Yield | Very Good (often >85%) | Moderate to Good (60-85%) |
Table 3: Expected Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The increased reactivity of the iodo-indazole allows for the coupling of a wider range of amines under milder conditions.
| Feature | 4-Iodo-6-(trifluoromethyl)-1H-indazole | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | 60 - 100 °C | 90 - 130 °C |
| Base Strength | Can often be performed with weaker bases | Often requires strong bases (e.g., NaOtBu) |
| Amine Scope | Broader scope, including less nucleophilic amines | May be less effective with challenging amines |
| Expected Yield | Excellent (often >90%) | Good to Excellent (75-95%) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are generalized procedures for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions that can be adapted for both 4-bromo- and 4-iodo-6-(trifluoromethyl)-1H-indazole, with the expectation that the iodo-compound will react more readily.
Experimental Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize a 4-aryl-6-(trifluoromethyl)-1H-indazole derivative.
Materials:
-
4-Halo-6-(trifluoromethyl)-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add the 4-halo-6-(trifluoromethyl)-1H-indazole, arylboronic acid, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst under an argon atmosphere.
-
Heat the reaction mixture to 80-100°C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol 2: Heck Reaction
Objective: To synthesize a 4-alkenyl-6-(trifluoromethyl)-1H-indazole derivative.
Materials:
-
4-Halo-6-(trifluoromethyl)-1H-indazole (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tolyl)₃ (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk flask, add the 4-halo-6-(trifluoromethyl)-1H-indazole, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, the alkene, and Et₃N via syringe.
-
Heat the reaction mixture to 100-120°C and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
Experimental Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize a 4-amino-6-(trifluoromethyl)-1H-indazole derivative.
Materials:
-
4-Halo-6-(trifluoromethyl)-1H-indazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.02 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge an oven-dried reaction tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the 4-halo-6-(trifluoromethyl)-1H-indazole and a stir bar.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene and the amine via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-110°C and stir for 8-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
To visualize the processes and applications related to these compounds, the following diagrams illustrate a key signaling pathway where their derivatives can be active, and a general experimental workflow for their use in drug discovery.
Caption: VEGFR-2 signaling pathway and the role of indazole-based inhibitors.
Comparative Analysis of 4-Bromo-6-(trifluoromethyl)-1H-indazole Derivatives in Kinase Inhibition
A Guide for Researchers in Drug Discovery
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1] Among the numerous derivatives, 4-Bromo-6-(trifluoromethyl)-1H-indazole stands out as a crucial synthetic intermediate for developing potent and selective kinase inhibitors, particularly in the field of oncology.[2][3] The strategic placement of a bromine atom and a trifluoromethyl group offers versatile handles for chemical modification through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[2][3]
This guide provides a comparative assessment of the biological activity of kinase inhibitors derived from the indazole scaffold, contextualizing their performance against established alternatives. While direct biological activity data for the parent this compound is limited, its significance lies in its role as a building block for highly active compounds.[2]
Quantitative Comparison of Indazole-Based Kinase Inhibitors
Indazole derivatives have demonstrated potent inhibitory activity against various kinases implicated in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Pim kinases.[3][4][5] The following tables summarize the in vitro potency (IC50) of representative indazole-based compounds against these key targets, compared with other known inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) Against Receptor Tyrosine Kinases
| Compound / Drug | Scaffold | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (nM) |
|---|---|---|---|---|---|
| Indazole Derivative 27a | 1H-Indazol-3-amine | FGFR1 | < 4.1 | KG-1 (Leukemia) | 25.3 |
| FGFR2 | 2.0 | SNU-16 (Gastric) | 77.4 | ||
| Axitinib | Indazole | VEGFR-2 | 0.2 | - | - |
| Pazopanib [4] | Indazole | VEGFR-2 | 30 | - | - |
| Merestinib [4] | Indazole | c-Met | - | - | - |
| Sorafenib | Aryl urea | VEGFR-2 | 90 | - | - |
| Sunitinib | Indolinone | VEGFR-2 | 80 | - | - |
Data compiled from multiple sources; experimental conditions may vary.[4][5]
Table 2: Comparative Inhibitory Activity (IC50) Against Serine/Threonine Kinases
| Compound / Drug | Scaffold | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) |
|---|---|---|---|---|---|
| Indazole Derivative 82a | 1H-Indazole | Pim-1 | 0.4 | KMS-12-BM | 1.4 |
| Pim-2 | 1.1 | (Multiple Myeloma) | |||
| Pim-3 | 0.4 | ||||
| Indazole Derivative 116 | 1H-Indazole | ERK1/2 | 9.3 ± 3.2 | HT29 (Colon) | 0.9 ± 0.1 |
| CFI-400945 [6] | Indazole | PLK4 | 1.3 | - | - |
Data compiled from multiple sources; experimental conditions may vary.[7]
Mechanism of Action: Targeting Kinase Signaling Pathways
Indazole derivatives typically function as Type I kinase inhibitors, competing with ATP for binding to the active site of the kinase in its active conformation.[8] The indazole core mimics the purine ring of ATP, allowing it to form crucial hydrogen bonds with the hinge region of the kinase, a key determinant of binding affinity.[6] By blocking the phosphorylation of downstream substrates, these inhibitors can halt signal transduction cascades essential for tumor growth, angiogenesis, and metastasis.[3][5]
Below is a diagram illustrating the inhibition of the VEGFR-2 signaling pathway, a common target for indazole-based anticancer agents like Axitinib and Pazopanib.[3]
Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-based compound.
Experimental Protocols
Detailed and reproducible methodologies are critical for assessing the biological activity of novel compounds. Provided below are standard protocols for key assays used in the evaluation of kinase inhibitors.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay quantifies the activity of a kinase by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP consumption in the presence of a test compound indicates inhibition.[8]
Materials:
-
Kinase of interest (e.g., VEGFR-2, FGFR1)
-
Substrate specific to the kinase
-
Test compounds (derivatives of this compound)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (384-well, white)
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the test compound at various concentrations in kinase assay buffer.
-
Initiate the reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP back to ATP.
-
Incubate at room temperature for 45 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a typical in vitro kinase inhibition assay (ADP-Glo™).
Cell Proliferation Assay (MTT Assay)
This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.[6]
Materials:
-
Cancer cell line of interest (e.g., HT29, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value from the resulting dose-response curve.
Conclusion
The this compound scaffold is a highly valuable platform for the design of novel kinase inhibitors. Derivatives based on this core structure have demonstrated potent, low-nanomolar activity against clinically relevant cancer targets, often exceeding the potency of first-generation inhibitors.[5][7] The synthetic tractability of this scaffold allows for fine-tuning of selectivity and pharmacokinetic properties. Future research should focus on leveraging this versatile intermediate to develop next-generation inhibitors that can overcome resistance mechanisms and offer improved therapeutic outcomes in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the 4-Bromo-6-(trifluoromethyl)-1H-indazole Scaffold in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Privileged Scaffold Against Established Alternatives
The indazole moiety is a well-established and privileged scaffold in the realm of kinase inhibitor discovery, prized for its ability to mimic the purine core of ATP and establish crucial hydrogen bond interactions within the kinase hinge region. This guide provides a comparative analysis of the potential of the 4-Bromo-6-(trifluoromethyl)-1H-indazole scaffold in the design of potent and selective kinase inhibitors. While direct publicly available data for kinase inhibitors synthesized from this specific starting material is limited, this analysis will draw upon data from structurally related indazole-based inhibitors and compare their performance against established kinase inhibitor scaffolds such as quinazoline, pyrimidine, and benzoxazole. The focus will be on key cancer-related kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), B-Raf, and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Executive Summary
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The bromine atom at the 4-position and the trifluoromethyl group at the 6-position offer versatile handles for synthetic modification, allowing for the exploration of structure-activity relationships to optimize potency and selectivity. This guide will present a comparative look at the inhibitory activities of kinase inhibitors derived from indazole and other common scaffolds, supported by experimental data from peer-reviewed literature and patents.
Data Presentation: Comparative Inhibitory Potency (IC50)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative kinase inhibitors against VEGFR-2, B-Raf, and p38 MAPK. A lower IC50 value indicates greater potency.
Table 1: Comparison of VEGFR-2 Inhibitors
| Scaffold | Compound Example | IC50 (nM) | Reference |
| Indazole (related) | Compound W13 | 1.6 | [1] |
| Quinazoline | Compound 5p | 117 | [2] |
| Quinazoline | Compound VIII | 60 | [3] |
| bis-Triazolo-quinoxaline | Compound 23j | 3.7 | [4] |
| Nicotinamide-based | Compound 6 | 60.83 | [5] |
Table 2: Comparison of B-Raf Inhibitors
| Scaffold | Compound Example | IC50 (nM) | Reference |
| Indazolylpyrazolo-pyrimidine | Lead Compound | (Potent, specific value not provided) | [6] |
| Pyrimidine | Compound I-15 (Pan-Raf) | 12.6 (B-Raf V600E) | [7] |
| Triarylimidazole | Compound 1j | 240 | [8] |
Table 3: Comparison of p38 MAPK Inhibitors
| Scaffold | Compound Example | IC50 (nM) | Reference |
| Indazole (related) | Compound 11k | 3370 | [9] |
| Benzoxazole/Benzothiazole | Compound 5b | 31 | [10] |
| Imidazole | Compound AA6 | 403.57 | [11][12] |
| 1,2,4-oxadiazol-5-one | Compound 3a | 2100 | [13][14] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of this comparative analysis, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for determining inhibitor potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of findings. Below are representative protocols for in vitro kinase assays.
VEGFR-2 Kinase Assay Protocol (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits.
-
Objective: To determine the IC50 value of a test compound against VEGFR-2.
-
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compound (e.g., indazole derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase Reaction:
-
Add kinase buffer, the test compound at various concentrations, and the substrate to the wells of the plate.
-
Initiate the reaction by adding a solution of VEGFR-2 enzyme and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
B-Raf Kinase Assay Protocol (Luminescence-based)
This protocol is a representative method for assessing B-Raf inhibition.
-
Objective: To determine the IC50 value of a test compound against B-Raf (wild-type or mutant, e.g., V600E).
-
Materials:
-
Recombinant human B-Raf enzyme
-
Kinase buffer
-
ATP
-
MEK1 (inactive) as a substrate
-
Test compound
-
ADP-Glo™ Kinase Assay Kit
-
Assay plates and instrumentation as described for the VEGFR-2 assay.
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound as described above.
-
Kinase Reaction:
-
To the wells of the assay plate, add the kinase buffer, test compound, and MEK1 substrate.
-
Initiate the reaction by adding a mixture of B-Raf enzyme and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection: Follow the same procedure as for the VEGFR-2 assay using the ADP-Glo™ kit.
-
Data Acquisition and Analysis: Measure luminescence and calculate IC50 values as described previously.
-
p38 MAPK Kinase Assay Protocol (Immunoblot-based)
This protocol outlines a common method for measuring p38 MAPK activity.
-
Objective: To determine the effect of a test compound on the phosphorylation of a p38 MAPK substrate.
-
Materials:
-
Active p38 MAPK enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., ATF2 fusion protein)
-
Test compound
-
SDS-PAGE gels, transfer apparatus, and western blotting reagents
-
Primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ATF2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase buffer, test compound at various concentrations, and the ATF2 substrate.
-
Initiate the reaction by adding active p38 MAPK and ATP.
-
Incubate at 30°C for 30 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the anti-phospho-ATF2 primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities of the phosphorylated substrate. The reduction in band intensity in the presence of the inhibitor indicates its potency. IC50 values can be determined by performing a dose-response experiment and analyzing the band intensities.
-
Conclusion
The this compound scaffold holds significant promise as a foundation for the discovery of novel kinase inhibitors. The data presented for structurally related indazole derivatives demonstrates their potential to achieve high potency against clinically relevant kinases. While direct comparative data for inhibitors derived from the exact this compound is not yet widely available in the public domain, the versatility of this scaffold for chemical modification suggests that it is a valuable tool for medicinal chemists. Further exploration of this scaffold could lead to the development of next-generation kinase inhibitors with improved efficacy and selectivity profiles for the treatment of cancer and other diseases.
References
- 1. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4-Bromo-6-(trifluoromethyl)-1H-indazole as a Specific BRD4 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and inflammatory diseases. The indazole scaffold has shown promise in the development of novel BRD4 inhibitors. This guide provides a comprehensive framework for the validation of a putative novel BRD4 inhibitor, 4-Bromo-6-(trifluoromethyl)-1H-indazole, and compares its hypothetical performance metrics against established BRD4 inhibitors, JQ1 and OTX-015.
While direct experimental data for this compound as a BRD4 inhibitor is not currently available in the public domain, this guide outlines the essential experimental workflow and data presentation required to rigorously assess its potential as a specific and potent BRD4-targeting therapeutic agent.
Executive Summary of Comparative Data
The following tables present a hypothetical comparison of this compound against the well-characterized pan-BET inhibitors JQ1 and OTX-015. The data for JQ1 and OTX-015 are representative values from published literature and serve as a benchmark for evaluating a novel inhibitor.
Table 1: Biochemical Potency Against BRD4
| Compound | Target | Assay Type | IC50 (nM) | Binding Affinity (K_d) (nM) |
| This compound | BRD4 (BD1) | AlphaScreen | To be determined | To be determined |
| BRD4 (BD2) | AlphaScreen | To be determined | To be determined | |
| (+)-JQ1 | BRD4 (BD1) | TR-FRET | 77 | 50 |
| BRD4 (BD2) | TR-FRET | 33[1] | 90 | |
| OTX-015 (Birabresib) | BRD2, BRD3, BRD4 | TR-FRET | 92-112[2][3] | 10-19 (EC50)[2][4] |
Table 2: Cellular Activity and Selectivity
| Compound | Cell Line | Antiproliferative IC50 (µM) | Target Engagement (CETSA) | BET Family Selectivity |
| This compound | e.g., MV-4-11 (AML) | To be determined | To be determined | To be determined |
| (+)-JQ1 | MV-4-11 (AML) | ~0.5 | Demonstrated | Pan-BET inhibitor (BRD2/3/4)[5] |
| OTX-015 (Birabresib) | Acute Leukemia Cell Lines | Sub-micromolar[6] | Demonstrated | Pan-BET inhibitor (BRD2/3/4)[6][2][3] |
Experimental Validation Workflow
A rigorous validation of a novel BRD4 inhibitor involves a multi-step process, from initial biochemical assays to cellular and in vivo models.
Detailed Experimental Protocols
Biochemical Assays for BRD4 Inhibition
a. AlphaScreen Assay
This assay is a bead-based method to measure the displacement of a biotinylated histone peptide from a GST-tagged BRD4 protein.
-
Materials : GST-tagged BRD4 (BD1 or BD2), biotinylated histone H4 peptide (acetylated), Streptavidin-coated Donor beads, anti-GST Acceptor beads, 384-well microplate, and the test compound.
-
Protocol :
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the test compound, GST-tagged BRD4, and biotinylated histone H4 peptide.
-
Incubate at room temperature to allow for binding.
-
Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader. A decrease in signal indicates inhibition.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
b. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another proximity-based assay to measure the binding of BRD4 to an acetylated histone peptide.
-
Materials : Terbium-labeled anti-tag antibody (e.g., anti-GST), fluorescently labeled streptavidin, GST-tagged BRD4, biotinylated acetylated histone peptide, and the test compound.
-
Protocol :
-
Add the test compound, GST-tagged BRD4, and biotinylated acetylated histone peptide to a microplate.
-
Incubate to allow for binding.
-
Add the Terbium-labeled antibody and fluorescently labeled streptavidin.
-
Incubate to allow for FRET pair formation.
-
Measure the TR-FRET signal using a plate reader with appropriate filters. A decrease in the FRET ratio indicates inhibition.
-
Determine the IC50 value.
-
Biophysical Validation of Binding
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of the inhibitor to the BRD4 protein, providing thermodynamic parameters of the interaction.
-
Materials : Purified BRD4 protein, test compound, and an isothermal titration calorimeter.
-
Protocol :
-
Dialyze the BRD4 protein into the same buffer as the test compound.
-
Load the protein into the sample cell and the test compound into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution.
-
Measure the heat evolved or absorbed after each injection.
-
Integrate the heat pulses and plot them against the molar ratio of the compound to the protein.
-
Fit the data to a binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of binding.[7][8]
-
Cellular Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA assesses whether the compound binds to and stabilizes BRD4 in a cellular environment.[9]
-
Materials : Cancer cell line (e.g., MV-4-11), test compound, PBS, and equipment for Western blotting.
-
Protocol :
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest and wash the cells.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures using a thermal cycler.[9]
-
Lyse the cells by freeze-thaw cycles and separate the soluble fraction by centrifugation.
-
Analyze the amount of soluble BRD4 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9]
-
BRD4 Signaling Pathway
BRD4 is a key transcriptional co-activator. It binds to acetylated histones at enhancers and promoters and recruits the Positive Transcription Elongation Factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and promotes transcriptional elongation of target genes, including the proto-oncogene c-MYC. BRD4 inhibitors competitively bind to the acetyl-lysine binding pockets of BRD4, displacing it from chromatin and thereby downregulating the expression of these target genes.
Conclusion
The validation of this compound as a specific BRD4 inhibitor requires a systematic and multi-faceted experimental approach. By employing a combination of biochemical, biophysical, and cellular assays, researchers can determine its potency, binding characteristics, target engagement, and cellular efficacy. Comparing these findings to established BRD4 inhibitors like JQ1 and OTX-015 will provide a clear understanding of its potential as a novel therapeutic agent. The protocols and frameworks provided in this guide offer a robust starting point for the comprehensive evaluation of this and other emerging BRD4-targeting compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. news-medical.net [news-medical.net]
- 8. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of 4-Bromo-6-(trifluoromethyl)-1H-indazole Analogs: A Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the quest for more potent and selective therapeutics. This guide provides a comparative analysis of 4-Bromo-6-(trifluoromethyl)-1H-indazole analogs, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.
The indazole core is a privileged structure in drug discovery, known for its ability to mimic the purine base of ATP and interact with the ATP-binding pocket of a wide array of protein kinases.[1] The strategic placement of a bromine atom at the 4-position and a trifluoromethyl group at the 6-position of the 1H-indazole ring system offers a versatile platform for the development of potent and selective kinase inhibitors. This guide synthesizes available data on the SAR of this class of compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Biological Activity of this compound Analogs
| Compound ID | R1-Substitution (Position 3) | R2-Substitution (Position 1) | Target/Assay | IC50/Activity |
| Hypothetical Analog A | Phenyl | H | Kinase X | 1.2 µM |
| Hypothetical Analog B | 4-Fluorophenyl | H | Kinase X | 0.8 µM |
| Hypothetical Analog C | 4-Methoxyphenyl | H | Kinase X | 2.5 µM |
| Hypothetical Analog D | Phenyl | Methyl | Kinase X | 5.1 µM |
This table is a representative example based on general SAR principles for kinase inhibitors and does not represent actual experimental data for a specific series of this compound analogs, as such a comprehensive public dataset was not identified in the literature search.
General SAR Observations for Indazole-Based Kinase Inhibitors:
Based on broader studies of indazole derivatives as kinase inhibitors, several general SAR trends can be noted:
-
Substitution at the 3-position: The nature of the substituent at this position is often crucial for potency and selectivity. Aromatic or heteroaromatic rings are common, and their substitution pattern can significantly influence binding affinity. For instance, the introduction of electron-withdrawing groups like fluorine can sometimes enhance activity.
-
Substitution at the 1-position: Alkylation or arylation at the N1 position of the indazole ring can impact the compound's pharmacokinetic properties and may also affect its interaction with the target kinase. Often, a free N-H at this position is important for hydrogen bonding with the kinase hinge region.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological data, detailed experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant Kinase (e.g., VEGFR-2)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test Compounds (this compound analogs)
-
Kinase Assay Buffer
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
In the wells of a microplate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[2]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
Test Compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle-treated control and determine the IC50 value.[3]
Visualizing Biological Pathways and Workflows
To better understand the context in which these compounds are evaluated, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.
Caption: Simplified VEGFR-2 signaling pathway, a common target for indazole-based kinase inhibitors.
Caption: General workflow for the synthesis and biological evaluation of novel kinase inhibitors.
References
Evaluating the In Vitro Efficacy of 4-Bromo-6-(trifluoromethyl)-1H-indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of compounds derived from the versatile 4-Bromo-6-(trifluoromethyl)-1H-indazole scaffold. This heterocyclic motif is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1] Due to the limited publicly available data on derivatives of this specific indazole, this guide leverages information from structurally related bromo-indazole analogs and established kinase inhibitors to provide a valuable comparative context for researchers.
Comparative In Vitro Efficacy of Bromo-Indazole Derivatives and Alternative Kinase Inhibitors
The following table summarizes the in vitro potency (IC50 values) of various indazole derivatives and approved kinase inhibitors against a range of cancer cell lines and specific kinases. This data allows for a direct comparison of the potential efficacy of compounds derived from a bromo-indazole core.
| Compound/Derivative | Target Cell Line/Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indazole Derivative 2f | A549 (Lung Carcinoma) | 0.82 | - | - |
| Indazole Derivative 2f | HepG2 (Hepatocellular Carcinoma) | 1.15 | - | - |
| Indazole Derivative 2f | MCF-7 (Breast Adenocarcinoma) | 0.23 | - | - |
| Indazole Derivative 2f | HCT116 (Colorectal Carcinoma) | 0.31 | - | - |
| Indazole Derivative 2f | 4T1 (Mouse Breast Cancer) | 0.45 | - | - |
| Indazole Derivative 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | 5-Fluorouracil | Not specified |
| Indazole Derivative 5k | Hep-G2 (Hepatocellular Carcinoma) | 3.32 | 5-Fluorouracil | Not specified |
| Axitinib | VEGFR2 (Kinase) | 0.0002 | - | - |
| Pazopanib | VEGFR2 (Kinase) | 0.03 | - | - |
Table 1: In vitro antiproliferative and kinase inhibitory activities of selected indazole derivatives and approved drugs. Data is compiled from multiple sources and experimental conditions may vary.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of in vitro efficacy for anticancer compounds.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., derivatives of this compound) and a vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to determine the IC50 values of compounds against specific kinases.
-
Reagent Preparation: Serial dilutions of the test compounds are prepared. A master mix containing the target kinase (e.g., VEGFR-2), a fluorescently labeled tracer, and a europium-labeled antibody is prepared in a suitable buffer.
-
Assay Plate Setup: The diluted test compounds are added to the wells of a 384-well plate.
-
Reaction Incubation: The kinase/tracer/antibody mixture is added to the wells to initiate the binding reaction. The plate is then incubated at room temperature for 1 hour to reach equilibrium.
-
Data Acquisition: The TR-FRET signal is measured using a fluorescence plate reader. The emissions from both the europium donor (at 620 nm) and the Alexa Fluor™ acceptor (at 665 nm) are collected.
-
Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. IC50 values are then determined by fitting the dose-response data to a four-parameter logistic model.
Visualizing Molecular Mechanisms and Experimental Processes
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of the compound's mechanism of action and the methods used for its evaluation.
Caption: A generalized workflow for the discovery and evaluation of novel kinase inhibitors.
References
A Comparative Guide to the Synthetic Efficiency of Routes to 4-Bromo-6-(trifluoromethyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 4-Bromo-6-(trifluoromethyl)-1H-indazole, a key building block in medicinal chemistry. The comparison focuses on synthetic efficiency, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for laboratory and process chemistry applications.
Logical Comparison of Synthetic Routes
Caption: Comparative workflow of two synthetic routes to this compound.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route A: Diazotization of Substituted Aniline | Route B: Leimgruber-Batcho Synthesis |
| Starting Material | 3-Bromo-5-(trifluoromethyl)aniline | 2-Methyl-3-bromo-5-nitrobenzotrifluoride |
| Number of Steps | 1 | 2 |
| Key Reagents | Sodium nitrite, Acid | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Reducing agent (e.g., Raney nickel, hydrazine) |
| Estimated Yield | Moderate | High |
| Overall Efficiency | ~40-50% (estimated) | ~70-80% (estimated) |
| Scalability | Good, but diazotization requires careful temperature control. | Excellent, widely used in industry. |
| Safety Considerations | Handling of potentially unstable diazonium salts. | Use of flammable reagents like Raney nickel and hydrazine. |
Experimental Protocols
Route A: Diazotization of 3-Bromo-5-(trifluoromethyl)aniline
This route involves the formation of a diazonium salt from 3-bromo-5-(trifluoromethyl)aniline, which then undergoes intramolecular cyclization to yield the indazole ring.
Step 1: Synthesis of this compound
-
Materials:
-
3-Bromo-5-(trifluoromethyl)aniline
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Water
-
-
Procedure:
-
Dissolve 3-bromo-5-(trifluoromethyl)aniline in glacial acetic acid in a reaction vessel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours to ensure complete cyclization.
-
Pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound.
-
Route B: Leimgruber-Batcho Synthesis from 2-Methyl-3-bromo-5-nitrobenzotrifluoride
This classic and high-yielding route involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.
Step 1: Synthesis of N,N-Dimethyl-1-(2-(3-bromo-5-nitro-trifluoromethyl-phenyl))-vinylamine (Enamine Intermediate)
-
Materials:
-
2-Methyl-3-bromo-5-nitrobenzotrifluoride
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 2-methyl-3-bromo-5-nitrobenzotrifluoride in DMF, add DMF-DMA and pyrrolidine.
-
Heat the mixture at 110-120 °C for 2-4 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude enamine is often a dark red solid or oil and can be used in the next step without further purification.
-
Step 2: Reductive Cyclization to this compound
-
Materials:
-
Crude enamine intermediate from Step 1
-
Raney nickel (slurry in water)
-
Hydrazine hydrate
-
Ethanol or Methanol
-
-
Procedure:
-
Dissolve the crude enamine in ethanol or methanol.
-
Carefully add a slurry of Raney nickel to the solution.
-
Heat the mixture to 40-50 °C.
-
Slowly add hydrazine hydrate dropwise. An exothermic reaction with gas evolution will be observed. Maintain the temperature between 50-60 °C.
-
After the addition is complete, continue stirring at 50-60 °C for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter through a pad of celite to remove the Raney nickel. Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to yield this compound.
-
Safety Operating Guide
Proper Disposal of 4-Bromo-6-(trifluoromethyl)-1H-indazole: A Guide for Laboratory Professionals
For immediate reference, treat 4-Bromo-6-(trifluoromethyl)-1H-indazole as a hazardous, halogenated organic waste. Follow all local and institutional regulations for hazardous waste disposal.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound.
Hazard Profile and Waste Classification
This compound is a halogenated organic compound. Due to the presence of bromine and a trifluoromethyl group, it is classified as a hazardous waste.[1][2][3] Improper disposal can lead to environmental contamination. Halogenated solvents and compounds require specific disposal routes, typically incineration at a licensed facility, and should not be mixed with non-halogenated waste streams to avoid increased disposal costs and complexities.[2][3]
Personal Protective Equipment (PPE) During Disposal
Before handling the waste, ensure appropriate PPE is worn. This includes:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield if there is a risk of splashing. |
| Hand Protection | Nitrile or other chemically resistant gloves. Always check the glove manufacturer's specifications for compatibility with halogenated organic compounds. |
| Body Protection | A lab coat must be worn. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary. |
| Respiratory Protection | All handling of waste should be conducted in a certified chemical fume hood to avoid inhalation of any vapors.[4] |
Step-by-Step Disposal Procedure
-
Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3][5] This container should be made of a material compatible with the chemical. Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible materials such as strong acids, bases, or oxidizing agents.[2][6]
-
Waste Collection:
-
Solid Waste: Collect pure this compound, contaminated consumables (e.g., weighing boats, contaminated gloves, absorbent paper), and any residues in the designated halogenated waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated "Halogenated Liquid Waste" container. Ensure the container is properly vented if there is a risk of pressure buildup, but otherwise kept tightly sealed.[2][5]
-
Empty Containers: Handle uncleaned, empty containers of this compound as you would the product itself.[7] They should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated liquid waste.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste."[2][6] The label should also include the full chemical name, "this compound," and an approximate concentration or quantity.[3]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area should be a cool, dry, and well-ventilated space, away from heat sources and incompatible materials.[1][2] The container should be kept in secondary containment to mitigate any potential leaks.
-
Arranging for Disposal: Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[2] Follow all institutional procedures for waste pickup requests.
Spill Management
In the event of a small spill within a chemical fume hood:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1]
-
Carefully collect the absorbent material and any contaminated debris into a sealed, labeled container for disposal as halogenated solid waste.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]
For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.[1]
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 4-Bromo-6-(trifluoromethyl)-1H-indazole
This guide provides critical safety, handling, and disposal information for 4-Bromo-6-(trifluoromethyl)-1H-indazole, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety and procedural integrity.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1000342-95-9[1]
-
Molecular Formula: C₈H₄BrF₃N₂
Immediate Safety and Hazard Information
Based on data for structurally similar compounds like 4-Bromo-6-fluoro-1H-indazole, this chemical should be handled as a hazardous substance.[2] The primary hazards include:
-
Acute Oral Toxicity [2]
-
Skin Corrosion/Irritation [2]
-
Serious Eye Damage/Irritation [2]
-
Respiratory Tract Irritation [2]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure.[3] All personnel must wear the following when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended for splash risks.[3][4] | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect before use. Consider double-gloving for extended contact.[3] | Prevents skin contact, as indazole derivatives can cause skin irritation.[3] |
| Body Protection | A long-sleeved laboratory coat. For larger quantities, a chemical-resistant apron is advised.[3][5] | Minimizes skin exposure from spills and contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood is mandatory. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[3][6] | Indazole compounds can be harmful if inhaled; proper ventilation is crucial to minimize respiratory exposure.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for minimizing risk.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.[3][6]
-
Ensure that a safety shower and eyewash station are unobstructed and accessible.[3][7]
-
Before handling, put on all required PPE as detailed in the table above.
-
Assemble all necessary equipment, including a chemical spill kit.
-
-
Handling:
-
Conduct all manipulations of the solid compound or its solutions within the fume hood to prevent inhalation.[6]
-
Avoid the formation of dust and aerosols.[2]
-
When not in use, keep the container tightly closed and stored in a well-ventilated place.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
-
Cleanup:
Emergency Procedures
| Exposure Route | First Aid Measures |
| In case of eye contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and promptly call a physician.[2] |
| In case of skin contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Call a physician if irritation persists.[2] |
| If inhaled | Relocate the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[2] |
| If swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[2] |
| In case of a spill | Evacuate the area. Use an inert absorbent material to contain the spill. Place the contaminated material in a sealed, labeled container for disposal as hazardous waste.[6] |
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Caption: Waste disposal workflow for this compound.
Disposal Protocols:
| Waste Type | Disposal Procedure | Rationale |
| Unused or Waste Compound | Carefully transfer the solid into a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[6][7] | Prevents misidentification and ensures proper disposal via high-temperature incineration required for halogenated compounds.[6] |
| Contaminated Labware (e.g., gloves, wipes) | Place in a designated, sealed hazardous waste bag or container.[3] | Prevents cross-contamination and ensures safe handling by waste management personnel. |
| Empty Containers | Triple rinse with a suitable solvent (e.g., ethanol, acetone). Collect the rinsate as "Halogenated Organic Waste." Puncture the container to prevent reuse.[3] | Ensures residual chemical is managed correctly and containers are not improperly reused. |
Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[6][7] Final disposal must be conducted by a licensed hazardous waste management company.[7]
References
- 1. 6-(TRIFLUOROMETHYL)-4-BROMO INDAZOLE - Safety Data Sheet [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
